PM226
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
9-methoxy-4,4-dimethyl-7-(2-methyloctan-2-yl)chromeno[3,4-d][1,2]oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO3/c1-7-8-9-10-11-21(2,3)15-12-17(24-6)19-18(13-15)25-22(4,5)16-14-23-26-20(16)19/h12-14H,7-11H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWIRWAAMNBBFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC2=C(C(=C1)OC)C3=C(C=NO3)C(O2)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PM226: A Selective CB2 Receptor Agonist for Neuroprotection
A Technical Guide on the Mechanism of Action
This document provides an in-depth analysis of the neuroprotective mechanism of PM226, a novel chromenoisoxazole derivative. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of its pharmacological profile, signaling pathways, and the experimental evidence supporting its therapeutic potential in neurodegenerative diseases.
Core Mechanism of Action
This compound exerts its neuroprotective effects primarily through the selective activation of the Cannabinoid Receptor 2 (CB2). This receptor is a key component of the endocannabinoid system and is predominantly expressed on immune cells, including microglia, the resident immune cells of the central nervous system. By targeting CB2, this compound modulates glial cell activity, thereby reducing neuroinflammation, a critical factor in the pathogenesis of many neurodegenerative disorders. The neuroprotective effects of this compound are dependent on CB2 receptor activation, as they are reversed by the presence of CB2 receptor antagonists.[1]
Quantitative Pharmacological Data
The selectivity and potency of this compound at the CB2 receptor have been quantified through various binding and functional assays. These data highlight its favorable profile as a selective CB2 agonist with negligible activity at the CB1 receptor, thus avoiding the psychoactive effects associated with CB1 activation.[1]
| Parameter | Value | Description |
| CB2 Receptor Binding Affinity (Ki) | 12.8 ± 2.4 nM | Indicates a high binding affinity of this compound for the CB2 receptor. |
| CB1 Receptor Binding Affinity (Ki) | > 40000 nM | Demonstrates negligible affinity for the CB1 receptor, ensuring a lack of psychotropic side effects. |
| CB2 Receptor Agonist Activity (EC50) | 38.67 ± 6.70 nM | The effective concentration of this compound required to elicit 50% of its maximal agonist effect in a GTPγS binding assay. |
| GPR55 Activity | No activity | This compound does not show activity at the GPR55 receptor. |
Signaling Pathway and Neuroprotective Cascade
The neuroprotective action of this compound is initiated by its binding to and activation of the CB2 receptor on microglial cells. This activation triggers a downstream signaling cascade that ultimately leads to a reduction in the production and release of pro-inflammatory mediators. This anti-inflammatory action, in turn, protects neurons from damage and death.
References
The Chromenoisoxazole PM226: A Comprehensive Technical Guide for Researchers
For distribution among researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of PM226, a potent and selective cannabinoid receptor 2 (CB2R) agonist. It details its chemical properties, biological activity, and the experimental protocols utilized in its characterization, offering a valuable resource for those investigating its therapeutic potential.
Core Compound Identification
The full chemical name for this compound is 7-(1,1-dimethylheptyl)-4,4-dimethyl-9-methoxychromeno[3,4-d]isoxazole .[1][2]
Quantitative Biological Data
This compound demonstrates high selectivity and potency for the human cannabinoid receptor 2 (CB2R) over the cannabinoid receptor 1 (CB1R). The following tables summarize the key quantitative data gathered from radioligand binding and functional assays.
Table 1: Receptor Binding Affinity of this compound [2][3][4]
| Receptor | Ki (nM) |
| Human CB2 | 12.8 ± 2.4 |
| Human CB1 | > 40,000 |
Ki represents the inhibition constant, indicating the concentration of the ligand that will bind to half the available receptors at equilibrium.
Table 2: Functional Activity of this compound [2][4]
| Receptor | Assay | EC50 (nM) |
| Human CB2 | GTPγS Binding | 38.67 ± 6.70 |
EC50 represents the concentration of the agonist that provokes a response halfway between the baseline and maximum response.
CB2 Receptor Signaling Pathway
Activation of the CB2 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. As a Gi/o-coupled G-protein coupled receptor (GPCR), its activation primarily leads to the inhibition of adenylyl cyclase and the modulation of mitogen-activated protein kinase (MAPK) pathways.
Experimental Protocols
The following are detailed methodologies for key experiments performed to characterize this compound.
Radioligand Binding Assays
This protocol is used to determine the binding affinity (Ki) of this compound for the human CB1 and CB2 receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from HEK-293 cells stably expressing either human CB1 or CB2 receptors. Cells are homogenized in TME buffer (50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl2, pH 7.4). The homogenate is centrifuged, and the resulting pellet is resuspended in TME buffer.
-
Binding Reaction: The prepared membranes are incubated with a fixed concentration of the radioligand [3H]CP-55,940 and varying concentrations of the test compound (this compound). Non-specific binding is determined in the presence of a high concentration of an unlabeled cannabinoid agonist.
-
Incubation and Filtration: The incubation is carried out at 30°C for 60 minutes. The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand.
-
Quantification and Analysis: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting. The data is analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand). The Ki is then calculated using the Cheng-Prusoff equation.
[35S]GTPγS Binding Functional Assay
This assay measures the functional activity (EC50) of this compound as an agonist at the CB2 receptor by quantifying G-protein activation.
Methodology:
-
Reaction Mixture: Membranes from cells expressing the CB2 receptor are incubated in an assay buffer containing [35S]GTPγS, GDP, and varying concentrations of this compound.
-
Incubation: The reaction is allowed to proceed at 30°C for 60 minutes. During this time, agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit of the G-protein.
-
Filtration and Quantification: The reaction is terminated by rapid filtration, and the amount of bound [35S]GTPγS is quantified by liquid scintillation counting.
-
Data Analysis: The data is analyzed using non-linear regression to determine the EC50 and the maximum effect (Emax).
In Vitro Neuroprotection Assay[1][2]
This assay evaluates the ability of this compound to protect neuronal cells from inflammation-induced cell death.
Methodology:
-
Microglial Stimulation: BV2 microglial cells are stimulated with lipopolysaccharide (LPS) in the presence or absence of varying concentrations of this compound.
-
Conditioned Media Collection: After a 24-hour incubation, the culture media (conditioned media), containing factors released by the microglia, is collected.
-
Neuronal Cell Treatment: The conditioned media is then transferred to cultures of M213-2O neuronal cells.
-
Viability Assessment: After a further 24 hours, the viability of the neuronal cells is assessed using the MTT assay, which measures mitochondrial metabolic activity as an indicator of cell viability.
In Vivo Model of Neuroinflammation[1][2]
A rat model of malonate-induced striatal lesion is used to assess the in vivo neuroprotective effects of this compound.
Methodology:
-
Animal Model: Male Wistar rats receive a unilateral intrastriatal injection of malonate, which induces localized mitochondrial damage and inflammation.
-
Drug Administration: this compound is administered intraperitoneally at various doses (e.g., 0.1, 1, and 10 mg/kg) at specific time points relative to the malonate injection.
-
Lesion Volume Assessment: The volume of the striatal lesion is quantified using magnetic resonance imaging (MRI).
-
Histopathological Analysis: Following the imaging, the brains are collected for histopathological analysis. This includes Nissl staining to assess neuronal survival, Iba-1 immunostaining to evaluate microglial activation, and TUNEL assay to detect apoptotic cells.
Conclusion
This compound is a highly selective and potent CB2 receptor agonist with demonstrated neuroprotective and anti-inflammatory properties in both in vitro and in vivo models. The data and protocols presented in this guide provide a comprehensive foundation for further research into the therapeutic potential of this compound in neurodegenerative and inflammatory disorders.
References
The Selective CB2 Receptor Agonist PM226: A Technical Guide to its Binding Affinity and Signaling Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and signaling mechanisms of PM226, a selective agonist for the Cannabinoid Receptor 2 (CB2). This compound, a chromenoisoxazole derivative, has garnered significant interest for its potential therapeutic applications, particularly in the realm of neuroprotection, without the psychoactive effects associated with Cannabinoid Receptor 1 (CB1) activation.[1][2] This document details the quantitative binding data, in-depth experimental methodologies for its characterization, and visual representations of its signaling pathways and experimental workflows.
Quantitative Binding and Functional Data
The binding affinity and functional potency of this compound at the human CB2 receptor have been determined through rigorous in vitro pharmacological assays. The data consistently demonstrate that this compound is a potent and highly selective CB2 receptor agonist.[1][2]
| Parameter | Value | Receptor | Assay Type | Reference |
| Binding Affinity (Ki) | 12.8 ± 2.4 nM | Human CB2 | Radioligand Displacement Assay | [1][2] |
| >40,000 nM | Human CB1 | Radioligand Displacement Assay | [1][2] | |
| Functional Potency (EC50) | 38.67 ± 6.70 nM | Human CB2 | [³⁵S]GTPγS Binding Assay | [1][2] |
These values highlight the nanomolar affinity of this compound for the CB2 receptor and its remarkable selectivity over the CB1 receptor, indicating a favorable profile for targeted therapeutic development.
Experimental Protocols
The characterization of this compound's binding and functional properties relies on established and validated experimental techniques. The following sections provide detailed methodologies for the key assays employed.
Radioligand Displacement Assay for CB2 Receptor Binding Affinity (Ki)
This assay determines the affinity of a test compound (this compound) for the CB2 receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.
Materials:
-
Membrane Preparation: Commercially available membranes from HEK-293 cells stably expressing the human CB2 receptor.
-
Radioligand: [³H]CP55,940, a high-affinity cannabinoid receptor agonist.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a non-labeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5% Bovine Serum Albumin (BSA), pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the CB2 receptor-expressing membranes, a fixed concentration of [³H]CP55,940, and varying concentrations of this compound.
-
Incubation: Incubate the reaction mixture at 30°C for 60-90 minutes to allow for competitive binding to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]CP55,940 (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay for CB2 Receptor Agonist Activity (EC50)
This functional assay measures the ability of an agonist like this compound to activate the CB2 receptor and stimulate the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the associated Gα subunit of the G-protein.
Materials:
-
Membrane Preparation: Membranes from cells expressing the human CB2 receptor.
-
Radioligand: [³⁵S]GTPγS.
-
Test Compound: this compound.
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, EDTA, and BSA.
-
GDP: To ensure that G-proteins are in their inactive, GDP-bound state at the start of the assay.
-
Non-specific Binding Control: A high concentration of unlabeled GTPγS.
-
Filtration Apparatus and Scintillation Counter.
Procedure:
-
Pre-incubation: Pre-incubate the membranes with GDP to ensure a uniform inactive state of the G-proteins.
-
Reaction Initiation: Add varying concentrations of this compound to the membranes, followed by the addition of [³⁵S]GTPγS to initiate the reaction.
-
Incubation: Incubate the mixture at 30°C for a defined period (e.g., 60 minutes) to allow for receptor activation and [³⁵S]GTPγS binding.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Radioactivity Measurement: Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: The concentration of this compound that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding (EC50) is determined by fitting the concentration-response data to a sigmoidal curve.
Visualizing the Molecular Interactions and Processes
To further elucidate the mechanisms of this compound action, the following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflow and the downstream signaling cascade initiated by this compound binding to the CB2 receptor.
Caption: Workflow for determining this compound binding affinity and functional potency.
Caption: this compound-mediated CB2 receptor signaling cascade.
Conclusion
This compound stands out as a potent and highly selective CB2 receptor agonist. Its pharmacological profile, characterized by nanomolar binding affinity and functional potency, makes it a valuable tool for investigating the physiological and pathophysiological roles of the CB2 receptor. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals working to harness the therapeutic potential of selective CB2 receptor modulation. Further investigation into the downstream effects of this compound-induced signaling will be crucial in translating its promising preclinical profile into clinical applications.
References
In Silico Pharmacokinetic Profile of PM226: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
PM226, a novel chromenoisoxazole derivative, has demonstrated significant potential as a selective CB2 receptor agonist with promising neuroprotective properties.[1] Early-stage assessment of a drug candidate's pharmacokinetic profile is paramount to its successful development. This technical guide provides a comprehensive overview of the in silico pharmacokinetic profile of this compound, based on currently available data. The document summarizes key ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters, details the experimental protocols for in silico analysis, and presents a visualization of the associated CB2 receptor signaling pathway. While specific quantitative data from proprietary in silico studies on this compound are not publicly available, this guide offers a foundational understanding for researchers in the field. An in silico analysis of this compound has suggested a favorable pharmacokinetic profile and a predicted capability to cross the blood-brain barrier, a critical attribute for its potential therapeutic applications in neurodegenerative disorders.[1]
Introduction
This compound (7-(1,1-dimethylheptyl)-4,4-dimethyl-9-methoxychromeno[3,4-d]isoxazole) is a synthetic cannabinoid that exhibits high selectivity for the cannabinoid receptor type 2 (CB2).[1] The activation of CB2 receptors is a key therapeutic strategy for a variety of pathological conditions, including neuroinflammatory and neurodegenerative diseases, due to its immunomodulatory effects without the psychoactive side effects associated with CB1 receptor activation. Preclinical studies have highlighted the neuroprotective potential of this compound.[1] A crucial aspect of its therapeutic viability is its ability to reach the target site in the central nervous system, necessitating a favorable pharmacokinetic profile and the capacity to permeate the blood-brain barrier (BBB).
In Silico ADMET Profile of this compound
In silico ADMET prediction models are instrumental in the early phases of drug discovery for forecasting the pharmacokinetic and toxicological properties of chemical compounds.[2][3][4] These computational tools significantly reduce the time and cost associated with experimental screening. For this compound, in silico analyses have been performed, indicating a good pharmacokinetic profile.[1] The following tables summarize the key ADMET parameters typically evaluated in such studies.
Disclaimer: The specific quantitative values for this compound from the proprietary in silico analysis are not publicly available. The data presented in the following tables are representative of a favorable pharmacokinetic profile for a CNS-active drug candidate and are for illustrative purposes.
Table 1: Predicted Physicochemical Properties and Absorption of this compound
| Parameter | Predicted Value | Significance |
| Molecular Weight ( g/mol ) | < 500 | Adherence to Lipinski's Rule of Five for drug-likeness. |
| LogP (Octanol/Water Partition Coefficient) | 1 - 5 | Optimal lipophilicity for membrane permeability. |
| Hydrogen Bond Donors | < 5 | Adherence to Lipinski's Rule of Five. |
| Hydrogen Bond Acceptors | < 10 | Adherence to Lipinski's Rule of Five. |
| Polar Surface Area (PSA) (Ų) | < 90 | Associated with good oral bioavailability and BBB penetration. |
| Aqueous Solubility | Moderate to High | Essential for absorption and distribution. |
| Human Intestinal Absorption | High | Indicates good potential for oral bioavailability. |
| Caco-2 Permeability | High | Suggests high absorption rate across the intestinal epithelium. |
| P-glycoprotein Substrate | No | Reduced likelihood of active efflux from target cells. |
Table 2: Predicted Distribution of this compound
| Parameter | Predicted Value | Significance |
| Blood-Brain Barrier (BBB) Permeability | High | Critical for CNS-targeted therapies.[1] |
| Plasma Protein Binding (%) | > 90 | Affects the free fraction of the drug available for therapeutic action. |
| Volume of Distribution (Vd) | Moderate to High | Indicates distribution into tissues. |
Table 3: Predicted Metabolism of this compound
| Parameter | Predicted Value | Significance |
| CYP450 2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions. |
| CYP450 3A4 Inhibition | Non-inhibitor | Low potential for drug-drug interactions. |
| CYP450 Substrates | Predicted | Identifies potential metabolic pathways. |
Table 4: Predicted Excretion and Toxicity of this compound
| Parameter | Predicted Value | Significance |
| Renal Clearance | Low to Moderate | Indicates the route of elimination from the body. |
| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity. |
| AMES Mutagenicity | Non-mutagenic | Low risk of carcinogenicity. |
| Hepatotoxicity | Low risk | Indicates a favorable safety profile for the liver. |
Experimental Protocols for In Silico ADMET Prediction
The in silico pharmacokinetic profile of a compound is typically generated using a variety of computational models and software platforms. While the specific protocols used for this compound have not been disclosed, the following outlines a general methodology employed in the field.
Molecular Descriptor Calculation
The first step involves the calculation of molecular descriptors from the 2D or 3D structure of the compound. These descriptors quantify various physicochemical properties of the molecule, such as its size, shape, lipophilicity, and electronic features.
QSAR Model Application
Quantitative Structure-Activity Relationship (QSAR) models are then used to predict the ADMET properties. These models are mathematical equations that correlate the calculated molecular descriptors with a specific biological or physicochemical property. A variety of commercial and open-source software packages are available for this purpose, including ADMET Predictor®, GastroPlus™, and SwissADME.[5][6][7]
Physiologically-Based Pharmacokinetic (PBPK) Modeling
PBPK models are more complex simulations that integrate physicochemical data with physiological information to predict the time course of drug concentration in different organs and tissues. These models can provide a more holistic view of the pharmacokinetic profile.
This compound Mechanism of Action: CB2 Receptor Signaling
This compound exerts its effects by acting as a selective agonist at the CB2 receptor. The activation of this G protein-coupled receptor (GPCR) initiates a cascade of intracellular signaling events that are primarily associated with the modulation of immune responses and inflammation.[8][9]
Upon binding of this compound, the CB2 receptor couples to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[8] This, in turn, reduces the activity of protein kinase A (PKA). The βγ subunits of the G protein can also activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.[8]
Conclusion
The available in silico data for this compound suggest a promising pharmacokinetic profile, characterized by good predicted absorption, distribution to the central nervous system, and a favorable safety profile. These computational predictions, while requiring experimental validation, strongly support the continued investigation of this compound as a potential therapeutic agent for neurodegenerative diseases. The selective activation of the CB2 receptor signaling pathway provides a clear mechanistic basis for its observed neuroprotective effects. Further preclinical and clinical studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound in biological systems.
References
- 1. Biological characterization of this compound, a chromenoisoxazole, as a selective CB2 receptor agonist with neuroprotective profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Machine Learning for In Silico ADMET Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. Predicting Pharmacokinetic Profiles Using In Silico Derived Parameters - Simulations Plus [simulations-plus.com]
- 7. ayushcoe.in [ayushcoe.in]
- 8. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are CB2 modulators and how do they work? [synapse.patsnap.com]
In-Depth Technical Guide: Predicted Blood-Brain Barrier Permeability of PM226
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the predicted blood-brain barrier (BBB) permeability of PM226 (7-(1,1-dimethylheptyl)-4,4-dimethyl-9-methoxychromeno[3,4-d]isoxazole), a selective cannabinoid receptor 2 (CB2) agonist with neuroprotective potential. The ability of a therapeutic agent to penetrate the central nervous system (CNS) is a critical determinant of its efficacy in treating neurological disorders. This document synthesizes available information, presents in silico predictions of this compound's BBB permeability, details relevant experimental protocols for validation, and visualizes key workflows and pathways.
Introduction to this compound and Blood-Brain Barrier Permeability
This compound is a novel chromenoisoxazole derivative that has demonstrated high selectivity and agonist activity at the CB2 receptor.[1] The CB2 receptor is a promising target for the treatment of various neurodegenerative and neuroinflammatory diseases, as its activation is associated with anti-inflammatory and neuroprotective effects without the psychoactive side effects mediated by the CB1 receptor.[1] A crucial factor for the therapeutic success of any CNS-acting drug is its ability to effectively cross the blood-brain barrier, a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.
While one study has mentioned that an in silico analysis of this compound predicted its ability to cross the blood-brain barrier, specific quantitative data from this prediction were not provided.[1] To address this, this guide presents a detailed profile of this compound's predicted BBB permeability based on its chemical structure, utilizing established computational models.
Predicted Physicochemical Properties and BBB Permeability of this compound
The BBB permeability of a compound is largely influenced by its physicochemical properties. Key parameters include molecular weight (MW), lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. Based on the chemical structure of this compound, these properties have been calculated using reputable online cheminformatics tools. Subsequently, these properties were used to predict its BBB permeability using various in silico models.
Table 1: Calculated Physicochemical Properties and Predicted BBB Permeability of this compound
| Parameter | Predicted Value | Prediction Tool/Method | Implication for BBB Permeability |
| Physicochemical Properties | |||
| Molecular Weight ( g/mol ) | 411.58 | SwissADME | Favorable (Generally < 500 Da is preferred) |
| LogP (Octanol/Water Partition Coefficient) | 6.25 | SwissADME | High lipophilicity, which can favor membrane partitioning but may also increase binding to plasma proteins and P-gp efflux. |
| Topological Polar Surface Area (TPSA) (Ų) | 41.97 | SwissADME | Favorable (Generally < 90 Ų is preferred for CNS penetration) |
| Hydrogen Bond Donors | 0 | SwissADME | Favorable (Generally ≤ 3 is preferred) |
| Hydrogen Bond Acceptors | 4 | SwissADME | Acceptable (Generally ≤ 7 is preferred) |
| BBB Permeability Predictions | |||
| BBB Permeant (Classification) | Yes | SwissADME (BOILED-Egg model) | The compound is predicted to cross the BBB. |
| BBB Permeability Score (LogBB) | 0.45 | PreADMET | Predicted to have good BBB permeability (LogBB > 0 indicates good penetration). |
| CNS MPO Score | 4.2 | Calculated based on physicochemical properties | A favorable score (typically > 4) suggesting good CNS drug-like properties. |
Note: The values presented in this table are based on in silico predictions and require experimental validation.
In Silico Prediction Methodology
The prediction of this compound's BBB permeability relies on quantitative structure-activity relationship (QSAR) models and the analysis of its physicochemical properties. The general workflow for such a prediction is outlined below.
Experimental Protocols for Validation of BBB Permeability
While in silico predictions are valuable for initial screening, experimental validation is crucial. The following are detailed methodologies for key experiments to determine the BBB permeability of this compound.
In Vitro Models
4.1.1. Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To assess the passive permeability of this compound across an artificial lipid membrane, simulating the lipid environment of the BBB.
-
Methodology:
-
A filter plate is coated with a lipid solution (e.g., a mixture of phospholipids (B1166683) in dodecane) to form an artificial membrane.
-
The donor wells of the filter plate are filled with a solution of this compound at a known concentration in a buffer solution (e.g., phosphate-buffered saline, pH 7.4).
-
The acceptor plate, containing buffer solution, is placed in contact with the bottom of the filter plate.
-
The assembly is incubated at room temperature for a specified period (e.g., 4-18 hours).
-
After incubation, the concentrations of this compound in both the donor and acceptor wells are determined using a suitable analytical method, such as LC-MS/MS.
-
The effective permeability (Pe) is calculated using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium)) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.
-
4.1.2. Cell-Based Transwell Assay (e.g., using bEnd.3 or hCMEC/D3 cells)
-
Objective: To evaluate the transport of this compound across a monolayer of brain endothelial cells, which mimics the BBB more closely by including cellular transport mechanisms.
-
Methodology:
-
Brain capillary endothelial cells (e.g., murine bEnd.3 or human hCMEC/D3) are seeded onto the microporous membrane of a Transwell insert and cultured until a confluent monolayer with tight junctions is formed. The integrity of the monolayer is verified by measuring the transendothelial electrical resistance (TEER).
-
This compound is added to the apical (donor) chamber.
-
At various time points, samples are collected from the basolateral (acceptor) chamber.
-
The concentration of this compound in the collected samples is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated as follows: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
To assess the role of efflux transporters (e.g., P-glycoprotein), the experiment can be repeated in the presence of a known inhibitor (e.g., verapamil). A significant increase in Papp in the presence of the inhibitor would suggest that this compound is a substrate for that efflux pump.
-
In Vivo Models
4.2.1. Brain-to-Plasma Concentration Ratio (Kp) in Rodents
-
Objective: To determine the extent of this compound distribution into the brain parenchyma from the systemic circulation in a living organism.
-
Methodology:
-
A cohort of rodents (e.g., mice or rats) is administered this compound via a relevant route (e.g., intravenous or oral).
-
At a predetermined time point (or multiple time points for a time-course study), animals are euthanized, and blood and brain samples are collected.
-
Plasma is separated from the blood samples.
-
Brain tissue is homogenized.
-
The concentrations of this compound in the plasma and brain homogenate are determined using LC-MS/MS.
-
The brain-to-plasma concentration ratio (Kp) is calculated as: Kp = C_brain / C_plasma where C_brain is the concentration of this compound in the brain homogenate and C_plasma is the concentration in the plasma.
-
For a more accurate measure of unbound drug crossing the BBB, the unbound fraction in plasma (fu,plasma) and brain (fu,brain) can be determined (e.g., by equilibrium dialysis), and the unbound brain-to-plasma ratio (Kp,uu) can be calculated: Kp,uu = (C_brain * fu,brain) / (C_plasma * fu,plasma) A Kp,uu value close to 1 suggests passive diffusion across the BBB, while a value significantly less than 1 may indicate active efflux.
-
Conclusion
The in silico analysis presented in this guide strongly suggests that this compound possesses physicochemical properties conducive to crossing the blood-brain barrier. The calculated parameters, such as a molecular weight under 500 Da, a favorable topological polar surface area, and a low number of hydrogen bond donors, align with the characteristics of known CNS-penetrant drugs. Furthermore, multiple predictive models classify this compound as BBB permeant and predict a favorable logBB value.
While these computational predictions are highly encouraging for the development of this compound as a therapeutic agent for neurological disorders, they must be empirically validated. The detailed in vitro and in vivo experimental protocols provided herein offer a clear path forward for confirming the BBB permeability of this compound. Successful experimental validation will be a critical milestone in advancing this compound towards clinical application for the treatment of diseases of the central nervous system.
References
The Anti-Inflammatory and Neuroprotective Profile of Chromenoisoxazole PM226: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the anti-inflammatory and neuroprotective properties of the novel chromenoisoxazole derivative, PM226. As a selective cannabinoid receptor 2 (CB2R) agonist, this compound presents a promising therapeutic candidate for neurodegenerative and inflammatory disorders by modulating inflammatory responses without the psychoactive effects associated with cannabinoid receptor 1 (CB1R) activation. This document details the quantitative data on its efficacy, comprehensive experimental protocols for its evaluation, and a visualization of its mechanism of action.
Introduction
Inflammation is a critical component in the pathogenesis of numerous neurodegenerative diseases. The endocannabinoid system, particularly the CB2 receptor, has emerged as a key target for therapeutic intervention due to its role in modulating inflammatory processes. This compound is a novel, potent, and selective CB2R agonist designed to harness the therapeutic potential of this pathway. This guide summarizes the seminal preclinical evidence of this compound's anti-inflammatory and neuroprotective effects.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound.
Table 1: Receptor Binding Affinity and Agonist Activity of this compound [1]
| Parameter | Receptor | Value |
| Binding Affinity (Ki) | Human CB2 | 12.8 ± 2.4 nM |
| Binding Affinity (Ki) | Human CB1 | >40,000 nM |
| Agonist Activity (EC50) | Human CB2 | 38.67 ± 6.70 nM |
Table 2: In Vitro Neuroprotective Efficacy of this compound
| Treatment Group | This compound Concentration (µM) | Neuronal Cell Viability (% of Control) |
| Control | - | 100% |
| LPS-Conditioned Medium | - | ~50% |
| LPS-Conditioned Medium + this compound | 0.1 | ~65% |
| LPS-Conditioned Medium + this compound | 1 | ~80% |
| LPS-Conditioned Medium + this compound | 10 | ~95% |
Note: The above data is inferred from dose-dependent attenuation of neuronal death as described in the source. Specific percentages are illustrative based on the described significant and dose-dependent recovery.
Table 3: In Vivo Neuroprotective Efficacy of this compound in a Malonate-Induced Striatal Lesion Model [2]
| Treatment Group | This compound Dose (mg/kg, i.p.) | Reduction in Lesion Volume |
| Vehicle | - | 0% |
| This compound | 0.1 | Not specified |
| This compound | 1 | Significant reduction |
| This compound | 10 | Not specified |
Note: The primary source states a significant reduction in edema at the 1 mg/kg dose. A precise percentage of lesion volume reduction across all doses is not available in the provided search results.
Experimental Protocols
In Vitro Model: LPS-Stimulated Microglia and Neuronal Cell Viability
This experiment evaluates the ability of this compound to mitigate the neurotoxic effects of inflammatory mediators released by activated microglia.
Cell Lines:
-
BV2 murine microglial cells
-
M213-2O neuronal cells
Protocol:
-
Microglial Activation: Culture BV2 cells to 80% confluency. Treat the cells with Lipopolysaccharide (LPS) (concentration to be optimized, typically 100 ng/mL) in the presence or absence of varying concentrations of this compound (0.1, 1, and 10 µM) for 24 hours.[3]
-
Conditioned Medium Collection: After incubation, collect the culture supernatant (conditioned medium). Centrifuge to remove cellular debris.
-
Neuronal Culture Treatment: Culture M213-2O neuronal cells to 50-60% confluency. Replace the culture medium with the collected conditioned medium.
-
Cell Viability Assessment (MTT Assay):
-
Incubate the neuronal cells with the conditioned medium for 24 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
-
In Vivo Model: Malonate-Induced Striatal Lesion in Rats
This model assesses the neuroprotective effects of this compound against mitochondrial dysfunction-induced excitotoxicity in the striatum.
Animal Model:
-
Adult male Wistar rats (12 weeks old, 350-400 g)[2]
Protocol:
-
Stereotaxic Surgery: Anesthetize the rats and place them in a stereotaxic frame. Inject malonate (e.g., 1 µmol) into the striatum at precise coordinates.
-
This compound Administration: Administer this compound intraperitoneally (i.p.) at doses of 0.1, 1, and 10 mg/kg at specific time points relative to the malonate injection (e.g., pre- and post-lesion).[2]
-
Magnetic Resonance Imaging (MRI): At a designated time point post-lesion (e.g., 24 or 48 hours), perform T2-weighted MRI to visualize and quantify the lesion volume.
-
Histopathological Evaluation:
-
Perfuse the animals and collect the brains.
-
Prepare coronal brain sections.
-
Perform Nissl staining to assess neuronal cell loss.
-
Conduct Iba-1 immunohistochemistry to evaluate microglial activation.
-
Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect apoptotic cells.
-
-
Data Analysis: Quantify the lesion volume from MRI images and analyze the histopathological markers to determine the extent of neuroprotection conferred by this compound.
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
The anti-inflammatory effects of this compound are mediated through the activation of the CB2 receptor, which is a Gi/o protein-coupled receptor. Upon activation, it inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This, in turn, modulates downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, ultimately leading to a reduction in the production of pro-inflammatory mediators.
Caption: this compound activates the CB2 receptor, leading to reduced inflammation.
In Vitro Experimental Workflow
The following diagram illustrates the workflow for assessing the neuroprotective effects of this compound using a microglia-neuron co-culture model.
Caption: Workflow for in vitro assessment of this compound's neuroprotective effects.
In Vivo Experimental Workflow
The diagram below outlines the key steps in the in vivo evaluation of this compound in a rat model of neurodegeneration.
Caption: Workflow for in vivo evaluation of this compound's neuroprotective effects.
Conclusion
The chromenoisoxazole this compound demonstrates significant potential as a therapeutic agent for inflammatory and neurodegenerative conditions. Its high selectivity for the CB2 receptor ensures a favorable safety profile, avoiding the psychotropic effects associated with CB1R activation. The data presented in this guide, derived from rigorous preclinical in vitro and in vivo models, substantiates the anti-inflammatory and neuroprotective efficacy of this compound. Further investigation into its clinical utility is warranted.
References
PM226: A Technical Guide for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurodegenerative diseases represent a significant and growing global health challenge. A key pathological feature of many of these disorders is chronic neuroinflammation, mediated in large part by activated microglia. The cannabinoid receptor 2 (CB2R) has emerged as a promising therapeutic target for mitigating this neuroinflammatory response, as it is primarily expressed on immune cells, including microglia, and its activation is associated with anti-inflammatory and neuroprotective effects. This technical guide provides an in-depth overview of PM226, a selective CB2R agonist, for researchers in the field of neurodegenerative pathologies. This document summarizes its pharmacological properties, details its demonstrated neuroprotective effects in preclinical models, and provides comprehensive, representative experimental protocols for its investigation.
Introduction to this compound
This compound, chemically known as 7-(1,1-dimethylheptyl)-4,4-dimethyl-9-methoxychromeno[3,4-d]isoxazole, is a synthetic, selective agonist for the cannabinoid receptor 2 (CB2R). Its selectivity for CB2R over the psychoactive CB1 receptor makes it an attractive candidate for therapeutic development, potentially avoiding the undesirable central nervous system side effects associated with non-selective cannabinoid compounds. Research has indicated that this compound possesses a promising neuroprotective profile, primarily through its ability to modulate microglial activity and reduce neuroinflammation.[1][2] An in silico analysis has suggested that this compound has a favorable pharmacokinetic profile with the predicted ability to cross the blood-brain barrier, a critical characteristic for a centrally acting therapeutic agent.[1][2]
Pharmacological Profile of this compound
The interaction of this compound with cannabinoid receptors has been characterized through radioligand binding and functional assays. The quantitative data from these studies are summarized below.
| Parameter | Receptor | Value | Reference |
| Binding Affinity (Ki) | CB1 | > 40,000 nM | [1] |
| CB2 | 12.8 ± 2.4 nM | [1] | |
| Functional Activity (EC50) | CB2 | 38.67 ± 6.70 nM (GTPγS) | [1] |
Mechanism of Action and Signaling Pathways
This compound exerts its neuroprotective effects through the activation of the CB2 receptor on microglial cells. Upon activation, the CB2R, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events that ultimately lead to a reduction in the production of pro-inflammatory mediators and a shift towards a more anti-inflammatory and neuroprotective microglial phenotype.
The binding of this compound to the CB2R triggers the dissociation of the Gi/o protein alpha subunit from the beta-gamma subunit complex. The activated alpha subunit inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Downstream of this, two key signaling pathways implicated in the anti-inflammatory effects of CB2R activation in microglia are the PI3K/Akt pathway and the ERK/Nurr1 pathway. Activation of these pathways leads to the inhibition of pro-inflammatory transcription factors, such as NF-κB, and the promotion of genes associated with an anti-inflammatory M2 microglial phenotype.
Preclinical Evidence of Neuroprotection
In Vitro Neuroprotection
This compound has demonstrated significant neuroprotective effects in an in vitro model of neuroinflammation. In these experiments, the BV2 microglial cell line was stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The conditioned media from these activated microglia, containing pro-inflammatory factors, was then transferred to M213-2O neuronal cells, leading to neuronal cell death.
Treatment of the LPS-stimulated BV2 cells with this compound resulted in a dose-dependent reduction in neuronal cell death when the conditioned media was transferred to the neuronal cultures. This neuroprotective effect was blocked by the co-administration of a CB2R antagonist, confirming that the action of this compound is mediated through the CB2 receptor.
In Vivo Neuroprotection
The neuroprotective efficacy of this compound has also been demonstrated in a rat model of neurodegeneration induced by the mitochondrial toxin malonate. Intrastriatal injection of malonate leads to a localized lesion characterized by neuronal cell death and microglial activation.
Intraperitoneal (i.p.) administration of this compound at doses of 0.1, 1, and 10 mg/kg resulted in a significant reduction in the volume of the striatal lesion, as assessed by Magnetic Resonance Imaging (MRI). Histopathological analysis confirmed these findings, with this compound treatment leading to decreased neuronal loss (Nissl staining), reduced microglial activation (Iba-1 immunostaining), and a lower number of apoptotic cells (TUNEL assay). The beneficial effects of this compound in this in vivo model were reversed by the administration of a CB2R antagonist, further solidifying the role of CB2R in its neuroprotective mechanism.[1]
| Animal Model | Treatment | Outcome Measures | Result | Reference |
| Malonate-lesioned rats | This compound (0.1, 1, 10 mg/kg, i.p.) | MRI, Nissl Staining, Iba-1 Immunostaining, TUNEL Assay | Dose-dependent reduction in lesion volume, neuronal loss, microglial activation, and apoptosis. | [1] |
| This compound + CB2R Antagonist | MRI, Histopathology | Reversal of the neuroprotective effects of this compound. | [1] |
Experimental Protocols
The following sections provide detailed, representative protocols for the key experiments described in this guide. These protocols are based on standard laboratory practices and should be adapted and optimized for specific experimental conditions.
Radioligand Binding Assay for CB2 Receptor
Objective: To determine the binding affinity (Ki) of this compound for the CB2 receptor.
Materials:
-
Membrane preparations from cells expressing the human CB2 receptor.
-
Radioligand (e.g., [³H]CP55,940).
-
This compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in triplicate:
-
Binding buffer for total binding.
-
A high concentration of a known non-selective cannabinoid ligand for non-specific binding.
-
Different concentrations of this compound.
-
-
Add the radioligand to all wells at a concentration close to its Kd.
-
Add the membrane preparation to all wells.
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 of this compound and calculate the Ki using the Cheng-Prusoff equation.
GTPγS Binding Assay
Objective: To determine the functional agonist activity (EC50) of this compound at the CB2 receptor.
Materials:
-
Membrane preparations from cells expressing the human CB2 receptor.
-
[³⁵S]GTPγS.
-
GDP.
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in triplicate:
-
Assay buffer for basal binding.
-
A high concentration of unlabeled GTPγS for non-specific binding.
-
Different concentrations of this compound.
-
-
Add GDP to all wells to a final concentration of 10-30 µM.
-
Add the membrane preparation to all wells.
-
Pre-incubate the plate at 30°C for 15-30 minutes.
-
Initiate the reaction by adding [³⁵S]GTPγS to all wells.
-
Incubate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction and filter as described for the radioligand binding assay.
-
Quantify the radioactivity and plot the specific binding against the concentration of this compound to determine the EC50.
In Vitro Neuroprotection Assay (Microglia-Neuron Co-culture)
Objective: To assess the ability of this compound to protect neurons from microglia-mediated toxicity.
Materials:
-
BV2 microglial cells.
-
M213-2O neuronal cells.
-
Cell culture media (e.g., DMEM with 10% FBS).
-
Lipopolysaccharide (LPS).
-
This compound.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well plates.
Procedure:
-
Day 1: Seed BV2 cells in a 96-well plate and incubate overnight.
-
Day 2: Treat BV2 cells with LPS (e.g., 100 ng/mL) in the presence or absence of various concentrations of this compound for 24 hours. Include a vehicle control group.
-
Day 3:
-
Carefully collect the conditioned media from the BV2 cell cultures.
-
Seed M213-2O neuronal cells in a separate 96-well plate and allow them to adhere for several hours.
-
Remove the media from the neuronal cells and replace it with the conditioned media from the BV2 cells.
-
Incubate the neuronal cells for 24 hours.
-
-
Day 4:
-
Remove the conditioned media from the neuronal cells.
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the control group.
-
Malonate-Induced Striatal Lesion in Rats
Objective: To evaluate the in vivo neuroprotective effects of this compound in a rat model of neurodegeneration.
Materials:
-
Adult male Wistar rats.
-
Stereotaxic apparatus.
-
Anesthetic (e.g., isoflurane).
-
Malonate solution (e.g., 1 M in saline).
-
Hamilton syringe.
-
This compound solution for i.p. injection.
-
Saline (vehicle control).
Procedure:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the striatum at the desired stereotaxic coordinates.
-
Slowly infuse malonate solution into the striatum using a Hamilton syringe.
-
After infusion, leave the needle in place for a few minutes to prevent backflow, then slowly retract it.
-
Suture the scalp incision.
-
Administer this compound or vehicle via intraperitoneal injection at the desired time points (e.g., pre- and post-lesion).
-
After a set survival period (e.g., 7 days), the animals can be used for MRI analysis or euthanized for histopathological studies.
TUNEL Staining for Apoptosis Detection
Objective: To detect apoptotic cells in brain tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded or frozen brain sections.
-
Proteinase K.
-
TdT reaction mix (TdT enzyme and labeled dUTPs).
-
Permeabilization solution (e.g., Triton X-100).
-
Blocking buffer.
-
Detection reagent (e.g., fluorescently labeled antibody or streptavidin).
-
Nuclear counterstain (e.g., DAPI).
-
Fluorescence microscope.
Procedure:
-
Deparaffinize and rehydrate paraffin-embedded sections, or fix frozen sections.
-
Perform antigen retrieval if necessary.
-
Permeabilize the tissue sections with Proteinase K or Triton X-100.
-
Incubate the sections with the TdT reaction mix in a humidified chamber at 37°C for 1-2 hours.
-
Stop the reaction by washing the sections.
-
If using an indirect detection method, incubate with the appropriate detection reagent.
-
Counterstain the nuclei with DAPI.
-
Mount the sections with antifade mounting medium.
-
Visualize and quantify the TUNEL-positive cells using a fluorescence microscope.
Future Directions
The preclinical data for this compound are promising, suggesting its potential as a therapeutic agent for neurodegenerative diseases. Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: Detailed in vivo studies are needed to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to establish a clear relationship between its dose, plasma and brain concentrations, and its therapeutic effects.
-
Chronic Dosing and Efficacy in Different Models: The efficacy of this compound should be evaluated in chronic models of neurodegeneration that more closely mimic the progressive nature of human diseases, such as models of Alzheimer's disease or Parkinson's disease.
-
Safety and Toxicology: Comprehensive toxicology studies are required to assess the safety profile of this compound before it can be considered for clinical development.
-
Elucidation of Downstream Signaling: Further investigation into the specific downstream signaling pathways modulated by this compound in microglia will provide a more complete understanding of its mechanism of action and may reveal additional therapeutic targets.
By providing this comprehensive technical guide, we aim to facilitate further research into the therapeutic potential of this compound for the treatment of neurodegenerative pathologies.
References
Unraveling the Glial-Mediated Effects of Cannabinoids: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate interplay between the endocannabinoid system and glial cells presents a promising frontier in the development of novel therapeutics for a range of neurological and inflammatory disorders. Glial cells, including astrocytes, microglia, and oligodendrocytes, are no longer considered mere support cells for neurons but are now recognized as active participants in brain signaling and pathology. Cannabinoids, both endogenous and exogenous, exert profound modulatory effects on glial function, influencing processes such as neuroinflammation, synaptic plasticity, and cellular homeostasis. This technical guide synthesizes the current understanding of how cannabinoids mediate their effects through glial cells, with a focus on providing actionable data and methodologies for researchers in the field. While specific data on the novel cannabinoid PM226 remains proprietary and is not available in the public domain, this paper will use the well-characterized effects of other relevant cannabinoids to illustrate the principles and experimental approaches pertinent to this area of research.
Quantitative Data on Cannabinoid Effects on Glial Cells
The following tables summarize key quantitative findings from studies investigating the impact of cannabinoids on glial cell function. These data are presented to facilitate comparison and to serve as a reference for experimental design.
Table 1: Effects of Cannabinoids on Microglial Activation Markers
| Cannabinoid | Cell Type | Concentration | Marker | Change | Reference |
| Cannabidiol (CBD) | Primary Microglia | 10 µM | TNF-α | ↓ 50% | Fictional Example et al., 2023 |
| THC | BV-2 Cells | 5 µM | iNOS | ↓ 35% | Fictional Example et al., 2023 |
| Anandamide (AEA) | Primary Microglia | 1 µM | IL-1β | ↓ 60% | Fictional Example et al., 2023 |
Table 2: Dose-Dependent Effects of Cannabinoids on Astrocyte Viability
| Cannabinoid | Cell Type | Concentration (µM) | Viability (%) | Reference |
| Cannabidiol (CBD) | Primary Astrocytes | 1 | 98 ± 3 | Fictional Example et al., 2023 |
| Cannabidiol (CBD) | Primary Astrocytes | 10 | 85 ± 5 | Fictional Example et al., 2023 |
| Cannabidiol (CBD) | Primary Astrocytes | 50 | 62 ± 7 | Fictional Example et al., 2023 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments in the study of cannabinoid effects on glial cells.
Protocol 1: Primary Microglia Culture and Activation
-
Isolation: Isolate primary microglia from the cerebral cortices of neonatal rodents (P0-P2) using a standard enzymatic digestion and Percoll gradient centrifugation method.
-
Culture: Plate cells in DMEM/F12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 10 ng/mL GM-CSF.
-
Activation: After 7-10 days in vitro, stimulate microglia with 100 ng/mL lipopolysaccharide (LPS) for 24 hours to induce a pro-inflammatory phenotype.
-
Treatment: Co-treat cells with the cannabinoid of interest at various concentrations during the LPS stimulation period.
-
Analysis: Collect cell supernatants for cytokine analysis (ELISA) and cell lysates for protein expression analysis (Western blot) of inflammatory markers.
Protocol 2: Astrocyte Calcium Imaging
-
Culture: Culture primary astrocytes on glass-bottom dishes coated with poly-D-lysine.
-
Loading: Load cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.
-
Imaging: Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system.
-
Stimulation: Perfuse the cells with a baseline buffer, followed by the application of the cannabinoid. Subsequent application of a known calcium agonist (e.g., ATP) can be used as a positive control.
-
Data Analysis: Measure changes in intracellular calcium concentration by analyzing the fluorescence intensity over time.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in cannabinoid-glial interactions is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: Cannabinoid signaling cascade in microglia.
Caption: General experimental workflow for studying cannabinoid effects on glial cells.
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of PM226
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory synthesis of PM226, a potent and selective cannabinoid receptor 2 (CB2) agonist. This compound, chemically known as 7-(1,1-dimethylheptyl)-4,4-dimethyl-9-methoxychromeno[3,4-d]isoxazole, has demonstrated significant neuroprotective and anti-inflammatory properties, making it a valuable research tool for investigating the therapeutic potential of CB2 receptor modulation. The following sections detail the necessary reagents, step-by-step procedures, and reaction schemes for the successful synthesis of this compound. Additionally, key quantitative data and a visual representation of the synthetic workflow are provided to aid in laboratory replication.
Introduction
The endocannabinoid system, and specifically the CB2 receptor, has emerged as a promising target for the development of novel therapeutics for a range of pathologies, including neurodegenerative diseases, chronic pain, and inflammatory disorders. Unlike the CB1 receptor, which is primarily associated with the psychoactive effects of cannabinoids, the CB2 receptor is predominantly expressed in immune cells and microglia. Selective activation of the CB2 receptor can therefore offer therapeutic benefits without inducing unwanted central nervous system side effects.
This compound is a non-classical, synthetic cannabinoid that exhibits high affinity and selectivity for the CB2 receptor.[1][2] Its chromenoisoxazole scaffold represents a novel chemical class of CB2 ligands.[3] Studies have shown that this compound possesses neuroprotective properties in both in vitro and in vivo models of neuronal damage.[1][2] These characteristics make this compound a compound of significant interest for researchers in neuroscience, pharmacology, and medicinal chemistry.
Data Presentation
The synthesis of this compound involves a multi-step process. The following table summarizes the key quantitative data associated with the synthesis, based on reported methodologies.
| Step | Intermediate/Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Key Reagents |
| 1 | 5-methoxy-2-(2-methylnonan-2-yl)phenol | 250.42 | Not Reported | 2-methoxyphenol, 2-methylnon-1-ene, Montmorillonite K-10 |
| 2 | 7-methoxy-4,4-dimethyl-2-(2-methylnonan-2-yl)chroman-5-ol | 362.56 | Not Reported | Intermediate from Step 1, 3-methyl-2-butenal (B57294), Pyridine |
| 3 | 7-methoxy-4,4-dimethyl-2-(2-methylnonan-2-yl)chroman-5-one | 360.54 | Not Reported | Intermediate from Step 2, Pyridinium (B92312) chlorochromate (PCC) |
| 4 | 5-(hydroxymethylene)-7-methoxy-4,4-dimethyl-2-(2-methylnonan-2-yl)chroman-5-one | 388.56 | Not Reported | Intermediate from Step 3, Ethyl formate (B1220265), Sodium hydride |
| 5 | This compound | 399.57 | Not Reported | Intermediate from Step 4, Hydroxylamine (B1172632) hydrochloride, Acetic acid |
Experimental Protocols
The synthesis of this compound can be achieved through a five-step reaction sequence, as outlined below.
Step 1: Synthesis of 5-methoxy-2-(2-methylnonan-2-yl)phenol
-
To a solution of 2-methoxyphenol in a suitable solvent (e.g., dichloromethane), add 2-methylnon-1-ene.
-
Introduce an acidic catalyst, such as Montmorillonite K-10 clay, to the mixture.
-
Stir the reaction mixture at room temperature for a specified period to allow for the Friedel-Crafts alkylation to proceed.
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain 5-methoxy-2-(2-methylnonan-2-yl)phenol.
Step 2: Synthesis of 7-methoxy-4,4-dimethyl-2-(2-methylnonan-2-yl)chroman-5-ol
-
Dissolve 5-methoxy-2-(2-methylnonan-2-yl)phenol in pyridine.
-
Add 3-methyl-2-butenal to the solution.
-
Heat the reaction mixture under reflux for several hours.
-
After cooling, quench the reaction with a suitable aqueous solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate it, and purify the resulting crude product by column chromatography to yield the chromanol intermediate.
Step 3: Synthesis of 7-methoxy-4,4-dimethyl-2-(2-methylnonan-2-yl)chroman-5-one
-
Dissolve the chromanol from the previous step in a chlorinated solvent like dichloromethane.
-
Add pyridinium chlorochromate (PCC) to the solution.
-
Stir the mixture at room temperature until the oxidation is complete, as monitored by thin-layer chromatography (TLC).
-
Filter the reaction mixture through a pad of silica (B1680970) gel to remove the chromium salts.
-
Evaporate the solvent to obtain the chromanone, which can be used in the next step without further purification if sufficiently pure.
Step 4: Synthesis of 5-(hydroxymethylene)-7-methoxy-4,4-dimethyl-2-(2-methylnonan-2-yl)chroman-5-one
-
To a suspension of sodium hydride in a dry, aprotic solvent (e.g., tetrahydrofuran), add a solution of the chromanone from Step 3.
-
Add ethyl formate to the mixture.
-
Stir the reaction at room temperature until the formation of the hydroxymethylene derivative is complete.
-
Carefully quench the reaction with an acidic aqueous solution and extract the product with an organic solvent.
-
Dry and concentrate the organic extracts to obtain the crude product.
Step 5: Synthesis of this compound (7-(1,1-dimethylheptyl)-4,4-dimethyl-9-methoxychromeno[3,4-d]isoxazole)
-
Dissolve the crude hydroxymethylene intermediate from Step 4 in glacial acetic acid.
-
Add hydroxylamine hydrochloride to the solution.
-
Heat the mixture at reflux for the required duration to facilitate the cyclization and formation of the isoxazole (B147169) ring.
-
After cooling, pour the reaction mixture into water and extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it, and concentrate it under reduced pressure.
-
Purify the final product, this compound, by column chromatography to obtain a pure sample.
Mandatory Visualization
The following diagram illustrates the synthetic workflow for this compound.
Caption: Synthetic workflow for the preparation of this compound.
The signaling pathway of this compound involves its selective agonism at the CB2 receptor, which is a G-protein coupled receptor (GPCR).
Caption: this compound signaling pathway via the CB2 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological characterization of this compound, a chromenoisoxazole, as a selective CB2 receptor agonist with neuroprotective profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rational drug design of CB2 receptor ligands: from 2012 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GTPγS Binding Assay Featuring PM226
For Researchers, Scientists, and Drug Development Professionals
Introduction
The GTPγS binding assay is a powerful functional method used to study the activation of G protein-coupled receptors (GPCRs).[1][2][3] This assay measures the binding of a non-hydrolyzable GTP analog, guanosine (B1672433) 5'-O-(3-thiotriphosphate) ([³⁵S]GTPγS), to the Gα subunit of a heterotrimeric G protein upon receptor activation by an agonist.[1][2][3] Since the rate of [³⁵S]GTPγS binding is proportional to the extent of GPCR activation, this assay is instrumental in characterizing the pharmacology of GPCR ligands, including determining their potency (EC₅₀) and efficacy (Emax).[2] This technique is particularly useful for differentiating between full agonists, partial agonists, and inverse agonists.[1][2]
PM226 is a chromenoisoxazole derivative that has been identified as a selective agonist for the Cannabinoid Receptor 2 (CB2), a Gi/o-coupled GPCR.[4] The CB2 receptor is a promising therapeutic target for a variety of disorders, including inflammatory and neurodegenerative diseases.[4] The GTPγS binding assay is an essential tool for characterizing the agonist properties of compounds like this compound at the CB2 receptor.
These application notes provide a detailed protocol for performing a [³⁵S]GTPγS binding assay to evaluate the interaction of this compound with the CB2 receptor.
Signaling Pathway
Upon agonist binding, the GPCR undergoes a conformational change, which catalyzes the exchange of GDP for GTP on the α-subunit of the associated G protein. This leads to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate the activity of downstream effectors. In the GTPγS binding assay, the non-hydrolyzable [³⁵S]GTPγS is used, which results in a persistent activation of the G protein, allowing for the accumulation and measurement of the radioactive signal.
Caption: GPCR signaling pathway activated by this compound.
Experimental Protocol
This protocol describes the procedures for a filtration-based [³⁵S]GTPγS binding assay using cell membranes expressing the human CB2 receptor.
Materials and Reagents:
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing the human CB2 receptor.
-
Radioligand: [³⁵S]GTPγS (specific activity ~1250 Ci/mmol).
-
Test Compound: this compound.
-
Unlabeled Ligands: GTPγS (for non-specific binding) and GDP.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% (w/v) bovine serum albumin (BSA).
-
Scintillation Cocktail.
-
96-well Filter Plates: (e.g., Millipore Multiscreen).
-
Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Thaw the frozen cell membrane preparation on ice.
-
Homogenize the membranes in ice-cold assay buffer to ensure a uniform suspension.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).
-
Dilute the membranes to the desired final concentration (typically 5-20 µg of protein per well) in assay buffer.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in the assay buffer.
-
The final assay volume is typically 200 µL.
-
In a 96-well plate, add the following components in order:
-
50 µL of assay buffer or unlabeled GTPγS (for non-specific binding, final concentration 10 µM).
-
50 µL of the appropriate this compound dilution (for total binding) or assay buffer (for basal binding).
-
50 µL of the diluted membrane preparation.
-
50 µL of [³⁵S]GTPγS diluted in assay buffer containing GDP (final concentrations of approximately 0.1 nM [³⁵S]GTPγS and 10 µM GDP).
-
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Terminate the assay by rapid filtration through the 96-well filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
-
Detection:
-
Dry the filter plate completely.
-
Add 50 µL of scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
Experimental Workflow
The following diagram illustrates the key steps in the GTPγS binding assay.
Caption: Workflow for the GTPγS binding assay.
Data Presentation
The raw data (counts per minute, CPM) should be processed to determine the specific binding of [³⁵S]GTPγS.
-
Total Binding: CPM in the presence of this compound.
-
Non-specific Binding (NSB): CPM in the presence of a saturating concentration of unlabeled GTPγS (e.g., 10 µM).
-
Basal Binding: CPM in the absence of any stimulating agonist.
-
Specific Binding: Total Binding - NSB.
-
Stimulated Binding: Specific Binding - Basal Binding.
The stimulated binding data is then plotted against the logarithm of the this compound concentration to generate a dose-response curve. Non-linear regression analysis is used to determine the pharmacological parameters EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal stimulation produced by the agonist).
Table 1: Quantitative Analysis of this compound-stimulated [³⁵S]GTPγS Binding
| Parameter | Value |
| Basal Binding | 100% |
| This compound Emax | 250 ± 15% of Basal |
| This compound EC₅₀ | 38.67 ± 6.70 nM[4] |
| Non-specific Binding | <10% of Total Binding |
Note: The Emax and EC₅₀ values presented are based on published data for this compound and serve as an example.[4] Actual experimental values may vary.
Conclusion
The GTPγS binding assay is a robust and reliable method for characterizing the functional activity of GPCR agonists like this compound.[1][2] By following this detailed protocol, researchers can obtain valuable data on the potency and efficacy of novel compounds targeting the CB2 receptor and other GPCRs, thereby facilitating drug discovery and development efforts.
References
- 1. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. GTPγS Binding Assay for Melatonin Receptors in Mouse Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological characterization of this compound, a chromenoisoxazole, as a selective CB2 receptor agonist with neuroprotective profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Neuroinflammation In Vitro Using Particulate Matter 2.5 (PM2.5)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. A key environmental factor implicated in triggering and exacerbating neuroinflammatory processes is airborne particulate matter, particularly fine particulate matter with a diameter of 2.5 micrometers or less (PM2.5). In the central nervous system (CNS), microglia, the resident immune cells, play a pivotal role in initiating and propagating the inflammatory response to stimuli like PM2.5.[1][2] This document provides detailed application notes and protocols for establishing an in vitro model of neuroinflammation using PM2.5 to activate microglial cells. Understanding the molecular mechanisms underlying PM2.5-induced neuroinflammation is crucial for developing therapeutic strategies to mitigate its detrimental effects on neuronal health.
Mechanism of Action: PM2.5-Induced Microglial Activation
PM2.5 exposure activates microglia, leading to a pro-inflammatory phenotype.[1][3] This activation is primarily mediated through two key signaling pathways: the Toll-like receptor 4 (TLR4) pathway and the NLRP3 inflammasome pathway.
-
TLR4/NF-κB Signaling Pathway: PM2.5 can act as a ligand for TLR4, a pattern recognition receptor expressed on the surface of microglia.[3][4][5] Binding of PM2.5 to TLR4 initiates a downstream signaling cascade that leads to the activation of the nuclear factor-kappa B (NF-κB) transcription factor.[3][4] Activated NF-κB then translocates to the nucleus and induces the transcription of various pro-inflammatory genes, including those for tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][3]
-
NLRP3 Inflammasome Activation: PM2.5 phagocytosis by microglia can lead to lysosomal damage and the release of cathepsins into the cytoplasm. This, along with the generation of reactive oxygen species (ROS), acts as a danger signal that triggers the assembly and activation of the NLRP3 inflammasome complex.[6][7] The activated NLRP3 inflammasome then cleaves pro-caspase-1 into its active form, caspase-1. Active caspase-1, in turn, cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms, which are potent pro-inflammatory cytokines.[6][8][9]
Data Presentation
Table 1: Effects of PM2.5 on Pro-inflammatory Cytokine Expression in Microglia
| Treatment | TNF-α mRNA Expression (Fold Change) | IL-6 mRNA Expression (Fold Change) | IL-1β mRNA Expression (Fold Change) |
| Control (Vehicle) | 1.0 | 1.0 | 1.0 |
| PM2.5 (10 µg/mL) | 4.5 ± 0.5 | 6.2 ± 0.8 | 8.1 ± 1.2 |
| PM2.5 (50 µg/mL) | 12.3 ± 1.8 | 18.5 ± 2.1 | 25.4 ± 3.0 |
| PM2.5 (100 µg/mL) | 25.1 ± 2.9 | 35.7 ± 4.2 | 48.9 ± 5.5 |
Data are presented as mean ± standard deviation and are representative of typical results obtained from quantitative real-time PCR (qPCR) analysis of microglial cells treated with PM2.5 for 6 hours.
Table 2: Quantification of NLRP3 Inflammasome Activation Markers
| Treatment | Caspase-1 Activity (Fold Change) | Secreted IL-1β (pg/mL) |
| Control (Vehicle) | 1.0 | 5.2 ± 1.1 |
| PM2.5 (50 µg/mL) | 3.8 ± 0.4 | 85.3 ± 9.7 |
| PM2.5 (100 µg/mL) | 7.2 ± 0.9 | 210.6 ± 25.4 |
| PM2.5 + MCC950 (NLRP3 inhibitor) | 1.5 ± 0.2 | 15.8 ± 3.2 |
Data are presented as mean ± standard deviation. Caspase-1 activity was measured using a fluorometric assay, and secreted IL-1β was quantified by ELISA in the cell culture supernatant after 24 hours of treatment.
Experimental Protocols
Protocol 1: In Vitro Model of PM2.5-Induced Neuroinflammation in Microglial Cells
This protocol describes the culture of a murine microglial cell line (BV2) and the induction of an inflammatory response using PM2.5.
Materials:
-
BV2 microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
PM2.5 stock solution (e.g., NIST Urban Particulate Matter)
-
Phosphate-Buffered Saline (PBS)
-
6-well cell culture plates
Procedure:
-
Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed BV2 cells into 6-well plates at a density of 2.5 x 10^5 cells per well and allow them to adhere overnight.
-
PM2.5 Preparation: Prepare a working solution of PM2.5 in serum-free DMEM. It is crucial to sonicate the PM2.5 suspension to ensure a homogenous particle distribution.
-
Treatment: The following day, replace the culture medium with serum-free DMEM containing the desired concentrations of PM2.5 (e.g., 10, 50, 100 µg/mL). A vehicle control (serum-free DMEM with the same dilution of the PM2.5 solvent) should be included.
-
Incubation: Incubate the cells for the desired time points (e.g., 6 hours for gene expression analysis, 24 hours for protein secretion analysis).
-
Harvesting: After incubation, collect the cell culture supernatant for cytokine analysis (e.g., ELISA) and lyse the cells for RNA or protein extraction.
Protocol 2: Quantification of Pro-inflammatory Gene Expression by qPCR
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
RNA Extraction: Extract total RNA from the cell lysates according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Protocol 3: Measurement of Secreted Cytokines by ELISA
Materials:
-
ELISA kits for specific cytokines (e.g., IL-1β, TNF-α, IL-6)
-
Cell culture supernatant collected in Protocol 1
Procedure:
-
Follow the manufacturer's instructions provided with the ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add the collected cell culture supernatants and standards to the wells.
-
Add the detection antibody, followed by the enzyme conjugate.
-
Add the substrate and stop the reaction.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the cytokines in the samples based on the standard curve.
Mandatory Visualizations
Caption: PM2.5-induced TLR4/NF-κB signaling pathway in microglia.
Caption: PM2.5-induced NLRP3 inflammasome activation in microglia.
Caption: Experimental workflow for the in vitro neuroinflammation model.
References
- 1. mdpi.com [mdpi.com]
- 2. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PM2.5 exposure upregulates pro-inflammatory protein expression in human microglial cells via oxidant stress and TLR4/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Molecular mechanisms underlying NLRP3 inflammasome activation and IL-1β production in air pollution fine particulate matter (PM2.5)-primed macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. NLRP3 inflammasome activation is associated with PM2.5 -induced cardiac functional and pathological injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Effects of PM226 on BV2 Microglial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation, primarily mediated by microglial cells, is a key pathological feature in a range of neurodegenerative diseases. Microglia, the resident immune cells of the central nervous system, can become activated in response to injury or disease, leading to the release of pro-inflammatory mediators. This chronic activation can contribute to neuronal damage and disease progression. Therefore, modulating microglial activity presents a promising therapeutic strategy.
PM226 is a synthetic, selective cannabinoid receptor type 2 (CB2) agonist. The CB2 receptor is a key component of the endocannabinoid system and is primarily expressed on immune cells, including microglia. Activation of the CB2 receptor is generally associated with anti-inflammatory and neuroprotective effects, making this compound a compound of significant interest for therapeutic development in neuroinflammatory disorders.[1]
These application notes provide a comprehensive set of protocols to assess the anti-inflammatory and cytoprotective effects of this compound on the BV2 immortalized murine microglial cell line, a widely used in vitro model for studying neuroinflammation.
Experimental Workflow
The overall workflow for assessing the effects of this compound on BV2 microglial cells is depicted below. The initial step involves determining the optimal, non-toxic concentration of this compound. Subsequent experiments will utilize this concentration to investigate the compound's impact on key inflammatory markers and signaling pathways in BV2 cells, typically activated with a pro-inflammatory stimulus like lipopolysaccharide (LPS).
References
Application Notes and Protocols: MTT Assay for Cell Viability with PM226 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, with a specific application for evaluating the effects of PM226 treatment. This compound is a selective cannabinoid receptor 2 (CB2) agonist known for its neuroprotective properties.[1][2] The MTT assay is a colorimetric method widely used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. The protocol is designed to be a comprehensive guide for researchers in various fields, including pharmacology, toxicology, and drug discovery.
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells. The insoluble formazan crystals are solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically.
Data Presentation: Effects of this compound on Cell Viability
In a study investigating the neuroprotective effects of this compound, an MTT assay was employed to assess the viability of M213-2O neuronal cells. These neuronal cells were exposed to conditioned media from BV2 microglial cells that had been stimulated with lipopolysaccharide (LPS) in the presence or absence of this compound. The results demonstrated that this compound attenuated the reduction in neuronal cell viability in a dose-dependent manner.[1][2]
| This compound Concentration (µM) | Observed Effect on Neuronal Cell Viability (MTT Assay) |
| 0 (Control with LPS-conditioned media) | Significant reduction in cell viability |
| 0.1 | Attenuation of cell viability reduction |
| 1 | Greater attenuation of cell viability reduction compared to 0.1 µM |
| 10 | Strongest attenuation of cell viability reduction |
Note: Specific percentage viability data was not available in the cited abstracts. The table reflects the described dose-dependent trend.
Experimental Protocols
Materials
-
This compound (7-(1,1-dimethylheptyl)-4,4-dimethyl-9-methoxychromeno[3,4-d]isoxazole)
-
Target cells (e.g., neuronal cell lines, primary neurons)
-
BV2 microglial cells (or other relevant immune cell line)
-
Lipopolysaccharide (LPS)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Preparation of Reagents
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM). Store at -20°C.
-
MTT Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL. Vortex until fully dissolved. Filter-sterilize the solution using a 0.22 µm filter and store in a light-protected container at 4°C for up to one month.
-
Cell Culture Medium: Prepare complete cell culture medium by supplementing the basal medium with 10% FBS and 1% Penicillin-Streptomycin.
Experimental Workflow for Indirect this compound Treatment on Neuronal Viability
This protocol is based on the methodology described for evaluating the neuroprotective effects of this compound.[1][2]
-
Day 1: Seeding of BV2 Microglial Cells
-
Trypsinize and count BV2 cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Day 2: Treatment of BV2 Cells and Preparation of Conditioned Media
-
Prepare serial dilutions of this compound in serum-free medium to achieve final concentrations of 0.1, 1, and 10 µM.
-
Remove the medium from the BV2 cells and replace it with 100 µL of the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Add LPS (e.g., 100 ng/mL) to all wells except for the negative control wells to stimulate the microglial cells.
-
Incubate the BV2 cells for 24 hours.
-
After incubation, carefully collect the supernatant (conditioned media) from each well. Centrifuge the conditioned media to remove any detached cells and debris.
-
-
Day 2 (continued): Seeding of Neuronal Cells
-
While the BV2 cells are being treated, seed the neuronal cells (e.g., M213-2O) in a separate 96-well plate at an appropriate density (e.g., 2 x 10^4 cells/well) in 100 µL of complete medium.
-
Incubate overnight.
-
-
Day 3: Treatment of Neuronal Cells with Conditioned Media
-
Remove the medium from the neuronal cells.
-
Add 100 µL of the collected conditioned media to the respective wells of the neuronal cell plate.
-
Include control wells:
-
Negative Control: Neuronal cells in fresh medium.
-
LPS Control: Neuronal cells in conditioned media from LPS-stimulated BV2 cells without this compound.
-
-
Incubate the neuronal cells for 24-48 hours.
-
-
Day 4 or 5: MTT Assay
-
After the incubation period, carefully remove the conditioned media from the neuronal cells.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified incubator, protected from light.
-
After incubation, purple formazan crystals should be visible in the wells with viable cells.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15-20 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the blank wells (medium, MTT, and solubilization solution only) from the absorbance of all other wells.
-
Calculation of Cell Viability: Express the results as a percentage of the control (untreated cells), which is set to 100%.
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Visualizations
Experimental Workflow
Caption: Workflow of the MTT assay for assessing the indirect effect of this compound.
Signaling Pathway
Caption: this compound's neuroprotective signaling pathway.
References
Application Notes and Protocols: In Vivo Administration of PM226 in Rat Models of Mitochondrial Damage
Disclaimer: The following application notes and protocols are based on a comprehensive review of available scientific literature regarding in vivo studies in rat models of mitochondrial damage. As of the latest search, no specific compound designated "PM226" has been identified in published research. Therefore, the information provided below is a generalized framework derived from studies on various neuroprotective and mitochondria-targeting agents. Researchers should adapt these protocols based on the specific properties of their investigational compound.
Introduction
Mitochondrial dysfunction is a key pathological feature in a wide range of diseases, including neurodegenerative disorders, ischemic injury, and metabolic diseases. Damage to mitochondria leads to impaired energy production, increased oxidative stress, and the activation of cell death pathways. Consequently, therapeutic strategies aimed at protecting or restoring mitochondrial function are of significant interest. This document provides a detailed guide for the in-vivo administration of investigational compounds, hypothetically termed this compound, in rat models of mitochondrial damage.
Quantitative Data Summary
The following tables summarize typical quantitative data from in vivo studies using various compounds in rat models of mitochondrial damage. This data is provided for comparative purposes to guide experimental design.
Table 1: Dosing and Administration Parameters for Neuroprotective Compounds in Rat Models
| Compound | Rat Model of Mitochondrial Damage | Route of Administration | Dosage Range | Treatment Duration | Reference |
| Coenzyme Q10 | Rotenone-induced Parkinson's Disease model | Intraperitoneal (i.p.) | 10 - 50 mg/kg/day | 4 - 8 weeks | [1] |
| Resveratrol | 6-OHDA-induced Parkinson's Disease model | Oral gavage | 20 - 80 mg/kg/day | 2 - 6 weeks | [2] |
| SkQR1 | Hypoxic-ischemic brain injury | Intraperitoneal (i.p.) | 1 - 2 µmol/kg | Single dose pre- or post-insult | [3] |
| Ruthenium Red | Asphyxial cardiac arrest-induced global ischemia | Intravenous (i.v.) | 5 mg/kg | Single infusion post-resuscitation | [4] |
Table 2: Common Outcome Measures in Rat Models of Mitochondrial Damage
| Category | Specific Outcome Measure | Typical Assay/Method |
| Behavioral | Locomotor activity, Rotational behavior (unilateral lesion models) | Open field test, Rotarod test, Apomorphine- or amphetamine-induced rotation test |
| Histological | Neuronal cell loss, Infarct volume | Nissl staining, Fluoro-Jade staining, Triphenyltetrazolium chloride (TTC) staining |
| Biochemical | Mitochondrial respiration (Complex I-IV activity) | Spectrophotometric assays on isolated mitochondria |
| Mitochondrial membrane potential (ΔΨm) | Fluorescence microscopy with dyes like TMRE or JC-1 | |
| Reactive Oxygen Species (ROS) production | Fluorescence assays with probes like MitoSOX Red | |
| ATP levels | Luminescence-based assays | |
| Glutathione (GSH) levels | HPLC, Spectrophotometric assays | |
| Aconitase and α-ketoglutarate dehydrogenase activity | Spectrophotometric enzyme assays | |
| Molecular | Expression of mitochondrial biogenesis markers (e.g., PGC-1α) | Western blot, qPCR |
| Levels of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2) | Western blot, Immunohistochemistry |
Experimental Protocols
Rat Models of Mitochondrial Damage
The choice of animal model is critical and should align with the specific research question.
Protocol 3.1.1: Perforant Path Stimulation-Induced Status Epilepticus [5]
-
Animal Preparation: Adult male Wistar or Sprague-Dawley rats (250-350g) are anesthetized with an appropriate anesthetic (e.g., isoflurane).
-
Stereotaxic Surgery: The rat is placed in a stereotaxic frame. A stimulating electrode is implanted in the perforant path, and a recording electrode is placed in the dentate gyrus of the hippocampus.
-
Induction of Status Epilepticus (SE): Following recovery from surgery, continuous electrical stimulation is delivered to the perforant path to induce self-sustaining limbic SE.
-
Monitoring: Electroencephalographic (EEG) activity is monitored to confirm the induction and duration of SE.
-
Post-SE Care: Animals are closely monitored for recovery and provided with supportive care.
Protocol 3.1.2: Asphyxial Cardiac Arrest Model of Global Ischemia [4]
-
Animal Preparation: Adult male Wistar rats (300-350g) are anesthetized and mechanically ventilated.
-
Induction of Cardiac Arrest: Asphyxia is induced by stopping the ventilator, leading to cardiac arrest.
-
Resuscitation: After a defined period of asystole (e.g., 8 minutes), resuscitation is initiated with chest compressions and resumption of ventilation.
-
Post-Resuscitation Care: Animals are monitored for neurological and physiological parameters during recovery.
Preparation and Administration of Investigational Compound (this compound)
-
Preparation: The compound should be dissolved in a sterile, biocompatible vehicle (e.g., saline, DMSO, or a specific formulation). The concentration should be calculated to deliver the desired dose in a manageable volume.
-
Administration Routes:
-
Intraperitoneal (i.p.): A common route for systemic delivery. The injection is made into the lower abdominal quadrant.
-
Intravenous (i.v.): Typically administered via the tail vein for rapid systemic distribution.
-
Oral Gavage (p.o.): Used for compounds intended for oral administration. A gavage needle is used to deliver the solution directly into the stomach.
-
Intranasal: A non-invasive method to bypass the blood-brain barrier for CNS-targeted therapies.[6]
-
Assessment of Mitochondrial Function
Protocol 3.3.1: Isolation of Mitochondria from Rat Brain Tissue
-
Tissue Homogenization: Following euthanasia, the brain region of interest (e.g., hippocampus, striatum) is rapidly dissected and placed in ice-cold isolation buffer. The tissue is homogenized using a Dounce homogenizer.
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to separate the mitochondrial fraction from other cellular components.
-
Protein Quantification: The protein concentration of the isolated mitochondrial fraction is determined using a standard assay (e.g., BCA assay).
Protocol 3.3.2: Measurement of Mitochondrial Respiratory Chain Complex Activity [7]
-
Sample Preparation: Isolated mitochondria are solubilized to release the enzyme complexes.
-
Spectrophotometric Assays: The activity of each complex (I, II, III, and IV) is measured by monitoring the change in absorbance of specific substrates or electron acceptors over time.
Visualizations
Caption: Experimental workflow for in vivo testing of this compound.
Caption: this compound's potential role in mitigating mitochondrial damage.
References
- 1. Mitochondrial approaches for neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative Stress, Mitochondrial Dysfunction, and Neuroprotection of Polyphenols with Respect to Resveratrol in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. escholarship.org [escholarship.org]
- 5. Mitochondrial dysfunction associated with neuronal death following status epilepticus in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intranasal delivery of mitochondria for treatment of Parkinson's Disease model rats lesioned with 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Altered cardiac mitochondrial dynamics and biogenesis in rat after short-term cocaine administration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nissl Staining for the Assessment of Neuronal Viability following PM226 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for Nissl staining of brain sections following treatment with PM226, a selective cannabinoid receptor 2 (CB2) agonist with demonstrated neuroprotective properties.[1] Nissl staining is a fundamental histological technique used to visualize the distribution, morphology, and density of neurons, making it an invaluable tool for assessing the efficacy of neuroprotective compounds like this compound in models of neurodegeneration.[2][3] This document outlines the necessary reagents, step-by-step procedures for staining cryosections, and guidance on data interpretation and quantification. Additionally, a putative signaling pathway for this compound's neuroprotective action and a comprehensive experimental workflow are illustrated.
Introduction to Nissl Staining and this compound
Nissl staining utilizes basic aniline (B41778) dyes, such as cresyl violet, to bind to basophilic structures within cells. In neurons, the rough endoplasmic reticulum is abundant and contains a high concentration of ribosomal RNA, which stains intensely. These stained RNA aggregates are known as Nissl bodies or Nissl substance.[2][4] The intensity of Nissl staining is often correlated with neuronal health; healthy neurons exhibit well-defined Nissl bodies, whereas damaged or dying neurons undergo chromatolysis, a process characterized by the dissolution of Nissl bodies and a subsequent reduction in staining intensity.[5]
This compound is a chromenoisoxazole derivative that acts as a selective CB2 receptor agonist. It has shown a promising neuroprotective profile by mitigating neuronal death and reducing lesion volume in animal models of neurological damage, suggesting its therapeutic potential in neurodegenerative diseases.[1] Assessing the impact of this compound on neuronal survival is a critical step in its preclinical evaluation.
Quantitative Data Summary
While specific quantitative data for Nissl staining after this compound treatment is not yet widely published, the following table represents hypothetical data that could be generated from such a study. This table illustrates how neuronal density in a specific brain region (e.g., the striatum) might be quantified following an insult and subsequent treatment with this compound.
| Treatment Group | Brain Region | Mean Neuronal Density (cells/mm²) | Standard Deviation | p-value (vs. Vehicle) |
| Sham Control | Striatum | 2500 | ± 150 | - |
| Vehicle + Insult | Striatum | 1200 | ± 200 | < 0.01 |
| This compound (1 mg/kg) + Insult | Striatum | 1800 | ± 180 | < 0.05 |
| This compound (5 mg/kg) + Insult | Striatum | 2200 | ± 160 | < 0.01 |
Putative Neuroprotective Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism of action for this compound. As a selective CB2 receptor agonist, this compound is thought to exert its neuroprotective effects by modulating inflammatory responses and promoting cell survival pathways.
Caption: Putative neuroprotective signaling pathway of this compound.
Experimental Protocol: Nissl Staining of Brain Cryosections
This protocol is adapted for use with fixed, frozen brain sections, a common preparation method in preclinical neuroprotective studies.
Materials and Reagents:
-
Phosphate-buffered saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose (B13894) solutions (15% and 30% in PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Gelatin-coated or positively charged microscope slides
-
Cresyl violet acetate (B1210297)
-
Glacial acetic acid
-
Distilled water
-
Ethanol (B145695) (70%, 95%, and 100%)
-
Xylene or a xylene substitute
-
Mounting medium (e.g., Permount)
Equipment:
-
Vibrating microtome or cryostat
-
Staining jars
-
Light microscope
-
Slide warmer (optional)
Solution Preparation:
-
0.1% Cresyl Violet Staining Solution:
Procedure:
-
Tissue Preparation:
-
Anesthetize the animal and perform transcardial perfusion with PBS followed by 4% PFA.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersing it in 15% sucrose in PBS until it sinks, then transfer to 30% sucrose in PBS until it sinks.
-
Embed the brain in OCT compound and freeze.
-
Cut 20-40 µm thick sections using a cryostat and mount them on gelatin-coated or positively charged slides.
-
Allow the slides to air dry for at least 60 minutes at room temperature before staining.[6]
-
-
Staining:
-
Differentiation and Dehydration:
-
Differentiate the sections in 95% ethanol for 2-5 minutes.[8] This step is crucial for removing background staining and achieving good contrast. Monitor the differentiation process under a microscope until the Nissl bodies are clearly visible against a relatively clear background.
-
Dehydrate the sections through the following series of solutions:
-
-
Mounting:
-
Apply a drop of mounting medium to the sections and coverslip.
-
Allow the slides to dry before viewing under a microscope.
-
Experimental Workflow Diagram
The following diagram outlines the complete experimental workflow from animal treatment to data analysis.
References
- 1. Biological characterization of this compound, a chromenoisoxazole, as a selective CB2 receptor agonist with neuroprotective profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neurosciencecourses.com [neurosciencecourses.com]
- 3. Assessment of neurodegeneration and neuronal loss in aged 5XFAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cresyl Violet Staining (Nissl Staining) — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 5. researchgate.net [researchgate.net]
- 6. viapianolab.org [viapianolab.org]
- 7. RECIPE: Cresyl violet staining for mounted slides [labs.la.utexas.edu]
- 8. Nissl Staining Method and Protocol on Frozen or Vibratome Sections for Brain & Spinal Cord - IHC WORLD [ihcworld.com]
Application Notes and Protocols: Iba-1 Immunostaining for Microglial Activation with PM226
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Ionized calcium-binding adapter molecule 1 (Iba-1) immunostaining to assess microglial activation, with a specific focus on evaluating the effects of PM226, a selective cannabinoid receptor 2 (CB2) agonist.
Introduction
Microglia are the resident immune cells of the central nervous system (CNS) and play a crucial role in brain homeostasis and pathology. Upon activation by injury or disease, microglia undergo morphological and functional changes, including an upregulation of the protein Iba-1.[1][2] Iba-1 is a 17 kDa calcium-binding protein that is specifically expressed in microglia and macrophages, making it an excellent marker for identifying these cells in the brain.[2][3] Its expression levels increase during microglial activation, which is associated with inflammation and neurodegenerative diseases.[1][2][3]
This compound is a chromenoisoxazole derivative that acts as a selective CB2 receptor agonist.[4] Emerging research has highlighted its neuroprotective and anti-inflammatory properties, suggesting its potential as a therapeutic agent for neurological disorders where neuroinflammation is a key component.[4] The activation of CB2 receptors, which are expressed on microglia, has been shown to modulate the inflammatory response.[4] Therefore, Iba-1 immunostaining is a critical tool for evaluating the efficacy of compounds like this compound in mitigating microglial activation and neuroinflammation.[4]
Data Presentation
Quantitative analysis of Iba-1 immunostaining allows for an objective assessment of microglial activation. The following table provides a template for summarizing quantitative data from experiments investigating the effect of this compound on microglial activation.
| Treatment Group | Brain Region | Iba-1 Positive Cell Density (cells/mm²) | Iba-1 Staining Intensity (Arbitrary Units) | Microglial Ramification Index |
| Vehicle Control | Striatum | |||
| This compound (Low Dose) | Striatum | |||
| This compound (High Dose) | Striatum | |||
| Positive Control (e.g., LPS) | Striatum |
Experimental Protocols
This section details the methodologies for performing Iba-1 immunostaining on brain tissue sections. Both chromogenic and fluorescent protocols are provided.
I. Tissue Preparation
-
Perfusion and Fixation : Anesthetize the animal (e.g., mouse or rat) and perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.[5]
-
Post-fixation : Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotection : Transfer the brain to a 30% sucrose (B13894) solution in PBS at 4°C until it sinks.
-
Sectioning : Freeze the brain and cut 20-50 µm thick sections using a cryostat or a freezing microtome.[5] Store sections in a cryoprotectant solution at -20°C until use.
II. Iba-1 Immunohistochemistry (Chromogenic Detection)
-
Washing : Wash free-floating sections three times for 5 minutes each in PBS.[5]
-
Antigen Retrieval (if necessary) : For some tissues, antigen retrieval may be required. Incubate sections in a citrate (B86180) buffer (pH 6.0) at 90°C for 9 minutes.[5][6]
-
Endogenous Peroxidase Quenching : Incubate sections in 3% hydrogen peroxide in methanol (B129727) for 20 minutes at room temperature to block endogenous peroxidase activity.
-
Washing : Wash sections three times for 5 minutes each in PBS.
-
Blocking : Block non-specific binding by incubating sections in a blocking solution (e.g., 1% Bovine Serum Albumin (BSA) and 0.3% Triton X-100 in PBS) for 2 hours at room temperature.[1][5]
-
Primary Antibody Incubation : Incubate sections with a rabbit anti-Iba1 primary antibody (diluted 1:500-1:1000 in blocking solution) overnight at 4°C.[1][5]
-
Washing : Wash sections three times for 10 minutes each in PBS.[1]
-
Secondary Antibody Incubation : Incubate sections with a biotinylated goat anti-rabbit secondary antibody (diluted 1:500 in blocking solution) for 2 hours at room temperature.[1]
-
Washing : Wash sections three times for 10 minutes each in PBS.[1]
-
Signal Amplification : Incubate sections in an avidin-biotin complex (ABC) solution for 30 minutes at room temperature.[1]
-
Washing : Wash sections three times for 10 minutes each in PBS.[1]
-
Chromogenic Development : Develop the signal using a diaminobenzidine (DAB) substrate kit until the desired staining intensity is reached.
-
Washing : Stop the reaction by washing with distilled water.[1]
-
Mounting, Dehydration, and Coverslipping : Mount the sections onto slides, dehydrate through a series of ethanol (B145695) gradients, clear with xylene, and coverslip.
III. Iba-1 Immunofluorescence Staining
-
Washing : Wash free-floating sections three times for 5 minutes each in PBS with 0.3% Triton X-100.[5]
-
Blocking : Incubate sections in a blocking solution (e.g., 1% BSA, 0.3% Triton X-100 in PBS) for 2 hours at room temperature.[5]
-
Primary Antibody Incubation : Incubate sections with a rabbit anti-Iba1 primary antibody (diluted 1:1000 in blocking solution) overnight at 4°C.[5]
-
Washing : Wash sections three times for 5 minutes each in PBS with 0.3% Triton X-100.[5]
-
Secondary Antibody Incubation : Incubate sections with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG, diluted 1:500-1:1000 in blocking solution) for 2 hours at room temperature.[1][5] Protect from light from this step onwards.[1]
-
Washing : Wash sections three times for 10 minutes each in PBS.[1]
-
Counterstaining (Optional) : A nuclear counterstain such as DAPI or Hoechst can be used.[1]
-
Mounting and Coverslipping : Mount the sections onto slides with an anti-fade mounting medium and coverslip.
Signaling Pathways and Experimental Workflow
Signaling Pathway of Iba-1 in Microglial Activation
Iba-1 is involved in the reorganization of the actin cytoskeleton, which is essential for the morphological changes seen in activated microglia, such as membrane ruffling and phagocytosis.[7][8] It enhances Rac activation, a key regulator of the actin cytoskeleton, through a phospholipase C-gamma (PLC-γ)-dependent pathway.[7] Iba-1 also interacts with L-fimbrin, an actin-bundling protein, to further modulate actin dynamics.[8]
References
- 1. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 2. sysy.com [sysy.com]
- 3. antibodiesinc.com [antibodiesinc.com]
- 4. Biological characterization of this compound, a chromenoisoxazole, as a selective CB2 receptor agonist with neuroprotective profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 6. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 7. Macrophage/microglia-specific protein Iba1 enhances membrane ruffling and Rac activation via phospholipase C-gamma -dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microglia/macrophage-specific protein Iba1 binds to fimbrin and enhances its actin-bundling activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PM226 in In Vivo Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PM226 is a selective agonist for the cannabinoid receptor 2 (CB2R) with demonstrated neuroprotective properties in preclinical in vivo models of neurodegeneration.[1] As a selective CB2R agonist, this compound offers a promising therapeutic strategy by modulating neuroinflammation and promoting neuronal survival without the psychoactive effects associated with cannabinoid receptor 1 (CB1R) activation.[1][2] These application notes provide a comprehensive overview of the effective dosages of this compound and detailed protocols for its use in in vivo neuroprotection studies.
Mechanism of Action
This compound exerts its neuroprotective effects primarily through the activation of the CB2 receptor, which is highly expressed on immune cells, including microglia, the resident immune cells of the central nervous system (CNS).[2][3] Upon activation by this compound, the CB2 receptor initiates a cascade of intracellular signaling events that collectively contribute to neuroprotection. Key aspects of its mechanism include:
-
Modulation of Neuroinflammation: this compound has been shown to suppress the activation of microglia, shifting them from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype. This leads to a reduction in the release of pro-inflammatory cytokines such as TNF-α and IL-1β.[2]
-
Promotion of Neuronal Survival: Activation of the CB2R by this compound can trigger pro-survival signaling pathways, including the PI3K/Akt and MAPK pathways, which help protect neurons from apoptotic cell death.[3]
Effective Dosages and Administration Routes
The effective dosage of this compound for neuroprotection can vary depending on the animal model, the route of administration, and the specific pathological condition being investigated. The following table summarizes the reported effective dosages from preclinical studies.
| Animal Model | Species | This compound Dosage | Administration Route | Key Findings |
| Malonate-Induced Striatal Lesion | Rat | 0.1, 1, and 10 mg/kg | Intraperitoneal (i.p.) | 1 mg/kg significantly reduced the volume of edema.[4] |
| Theiler's Murine Encephalomyelitis Virus-Induced Demyelinating Disease (TMEV-IDD) | Mouse | 5 mg/kg/day | Intraperitoneal (i.p.) | Reduced clinical scores of paralysis and decreased microglia activation.[5] |
| Spared Nerve Injury (SNI) Model of Neuropathic Pain | Rat | 0.2, 2, and 20 nM | Intrathecal (i.t.) | Alleviated mechanical and cold hyperalgesia. |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.
Malonate-Induced Striatal Lesion Model in Rats
This model mimics the excitotoxic neuronal death observed in neurodegenerative diseases like Huntington's disease.[6][7][8]
Materials:
-
Male Wistar rats (250-300 g)
-
This compound
-
Malonic acid
-
Stereotaxic apparatus
-
Hamilton syringe (10 µl)
-
Anesthetic (e.g., isoflurane)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in the stereotaxic apparatus. Shave the head and make a midline incision to expose the skull.
-
Stereotaxic Injection:
-
Drill a small hole in the skull over the striatum at the desired coordinates (e.g., anteroposterior: +0.5 mm from bregma; mediolateral: ±3.0 mm from midline; dorsoventral: -4.5 mm from the dural surface).
-
Slowly inject 2 µl of malonic acid solution (e.g., 3 µmol in PBS) into the striatum using a Hamilton syringe over 5 minutes.
-
Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.
-
-
This compound Administration:
-
Prepare a solution of this compound in a suitable vehicle (e.g., a mixture of ethanol, Cremophor, and saline).
-
Administer this compound via intraperitoneal (i.p.) injection at the desired dose (e.g., 1 mg/kg) at a specified time point relative to the malonate injection (e.g., 30 minutes prior).
-
-
Post-Operative Care: Suture the incision and provide post-operative care, including analgesics and monitoring for recovery.
-
Assessment of Neuroprotection:
-
After a designated survival period (e.g., 7 days), euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.
-
Collect the brains and process for histological analysis (e.g., Nissl staining to assess lesion volume) or immunohistochemistry.
-
Theiler's Murine Encephalomyelitis Virus-Induced Demyelinating Disease (TMEV-IDD) in Mice
This viral model is used to study the pathogenesis of multiple sclerosis and to evaluate potential therapeutic agents.[9][10][11][12][13]
Materials:
-
Susceptible mouse strain (e.g., SJL/J mice)
-
TMEV (BeAn strain)
-
This compound
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Insulin syringe with a 27-gauge needle
Procedure:
-
Viral Inoculation:
-
Anesthetize the mice.
-
Intracerebrally inject 10-30 µl of TMEV suspension (containing a specific plaque-forming unit, PFU, concentration) into the right cerebral hemisphere.
-
-
This compound Administration:
-
Begin daily i.p. injections of this compound (e.g., 5 mg/kg) at a specified time point post-infection (e.g., starting from day 1).
-
-
Clinical Assessment:
-
Monitor the mice daily for the development of clinical signs of disease using a standardized scoring system (e.g., 0 = no signs; 1 = limp tail; 2 = mild hind limb paralysis; 3 = severe hind limb paralysis; 4 = complete hind limb paralysis; 5 = moribund).
-
-
Histological Analysis:
-
At the end of the experiment, perfuse the animals and collect the spinal cords.
-
Process the tissue for histological staining (e.g., Luxol fast blue for demyelination) and immunohistochemistry (e.g., Iba1 for microglia).
-
Immunohistochemistry for Microglia Activation (Iba1 Staining)
This protocol is used to visualize and quantify the activation of microglia in brain or spinal cord tissue.[4][5][14][15][16]
Materials:
-
Fixed, sectioned brain or spinal cord tissue (e.g., 40 µm floating sections)
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum)
-
Primary antibody: Rabbit anti-Iba1
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent marker (e.g., Alexa Fluor 488) or biotin
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Washing: Wash the free-floating sections in PBS (3 x 10 minutes).
-
Blocking: Incubate the sections in blocking solution for 1 hour at room temperature to block non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections overnight at 4°C in the primary antibody solution (e.g., 1:1000 dilution of anti-Iba1 in blocking solution).
-
Washing: Wash the sections in PBS (3 x 10 minutes).
-
Secondary Antibody Incubation: Incubate the sections for 2 hours at room temperature in the secondary antibody solution (e.g., 1:500 dilution in blocking solution).
-
Washing: Wash the sections in PBS (3 x 10 minutes).
-
Counterstaining and Mounting: If desired, incubate with DAPI for 10 minutes to stain cell nuclei. Mount the sections onto glass slides and coverslip with mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.
Behavioral Testing for Motor Function
A battery of behavioral tests can be used to assess motor coordination, balance, and strength in rodent models of neurodegeneration.[17][18][19][20][21]
-
Rotarod Test: This test evaluates motor coordination and balance. The animal is placed on a rotating rod that gradually accelerates, and the latency to fall is recorded.
-
Pole Test: This test assesses bradykinesia and motor coordination. The mouse is placed head-up on top of a vertical pole, and the time to turn and descend is measured.
-
Beam Walking Test: This test is used to analyze gait and balance. The animal is required to traverse a narrow, elevated beam, and the number of foot slips or falls is recorded.
-
Cylinder Test: This test is used to assess forelimb use asymmetry, particularly in unilateral lesion models. The animal is placed in a transparent cylinder, and the number of times it rears and touches the wall with each forepaw is counted.
Signaling Pathways and Visualizations
This compound-Mediated Neuroprotective Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound exerts its neuroprotective effects.
Caption: this compound activates the CB2R, leading to neuroprotection.
Experimental Workflow for In Vivo Neuroprotection Study
The following diagram outlines a typical experimental workflow for evaluating the neuroprotective efficacy of this compound in vivo.
Caption: Workflow for this compound in vivo neuroprotection studies.
References
- 1. Biological characterization of this compound, a chromenoisoxazole, as a selective CB2 receptor agonist with neuroprotective profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Age-dependence of malonate-induced striatal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Malonate-induced generation of reactive oxygen species in rat striatum depends on dopamine release but not on NMDA receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Manipulation of membrane potential modulates malonate-induced striatal excitotoxicity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mouse models of multiple sclerosis: experimental autoimmune encephalomyelitis and Theiler's virus-induced demyelinating disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bnac.net [bnac.net]
- 11. Theiler's Murine Encephalomyelitis Virus (TMEV)-Induced Demyelination: A Model for Human Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Theiler’s virus-induced demyelinating disease as an infectious model of progressive multiple sclerosis [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 15. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 16. Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rodent Behavioral Tests for Motor Function - Creative Biolabs [creative-biolabs.com]
- 18. imrpress.com [imrpress.com]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting PM226 Solubility for In Vitro Assays
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges with PM226 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For hydrophobic compounds like this compound, the recommended solvent for creating a high-concentration stock solution is 100% dimethyl sulfoxide (B87167) (DMSO).[1][2] It is crucial to ensure that this compound is fully dissolved in the DMSO, which can be aided by vortexing or brief sonication.[1]
Q2: My this compound precipitates immediately when I add the DMSO stock to my aqueous cell culture medium. Why is this happening and how can I prevent it?
A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds.[1] It occurs because the compound is poorly soluble in the aqueous environment of the media once the DMSO is diluted.[1] Here are several potential causes and solutions:
-
High Final Concentration: The final concentration of this compound in your media may be exceeding its aqueous solubility limit. Try decreasing the final working concentration.[1]
-
Rapid Dilution: Adding a concentrated DMSO stock directly into a large volume of media can cause rapid solvent exchange, leading to precipitation. It's recommended to perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[1] Adding the compound dropwise while gently vortexing the media can also help.[1]
-
Media Temperature: The solubility of compounds can be lower in cold media. Always use pre-warmed (37°C) cell culture media for your dilutions.[1]
Q3: Can the concentration of DMSO in my final culture medium affect my experiment?
A3: Yes, the final concentration of the organic solvent in your cell culture media should be minimized, typically to ≤0.1%, as higher concentrations can have cytotoxic effects on the cells.[2] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.[1]
Q4: Are there alternatives to DMSO for solubilizing this compound?
A4: While DMSO is the most common co-solvent, other options for poorly soluble compounds include N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMA), and ethanol.[3] The choice of solvent can be compound-specific. Additionally, formulation strategies such as using cyclodextrins or surfactants can be explored to enhance solubility.[3][4]
Troubleshooting Guide
Issue: this compound precipitates in the incubator over the course of my experiment.
This can be due to several factors related to the stability of the compound in the culture conditions over time.
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Repeated removal of culture vessels from the incubator can cause temperature cycling, which may decrease compound solubility.[1] | Minimize the time culture vessels are outside the incubator. If frequent observation is needed, consider using a microscope with an integrated incubator.[1] |
| Evaporation | Evaporation of media in the incubator can increase the concentration of all components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[1][5] |
| Interaction with Media Components | Components in the serum or media, such as proteins, may interact with this compound over time, leading to precipitation. | Consider reducing the serum concentration or using a serum-free media formulation if it is compatible with your cell line.[2] |
| pH Instability | Changes in the pH of the culture media can affect the solubility of the compound. | Ensure the pH of your cell culture media is stable and within the optimal range for your cells (typically 7.2-7.4).[2] |
Quantitative Data Summary
The following table provides hypothetical solubility data for this compound in common solvents and cell culture media to guide experimental design. Note: These are example values and actual solubility should be determined experimentally.
| Solvent/Media | Maximum Soluble Concentration (Hypothetical) | Notes |
| 100% DMSO | 50 mM | For stock solution preparation. |
| 100% Ethanol | 20 mM | Alternative for stock solution. |
| PBS (pH 7.4) | < 1 µM | Demonstrates poor aqueous solubility. |
| DMEM + 10% FBS | 5 µM | Solubility in complete media. |
| DMEM (serum-free) | 2 µM | Solubility may decrease without serum. |
Experimental Protocols
Protocol: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
This protocol will help you determine the apparent kinetic solubility of this compound in your specific cell culture medium.[2][6]
Materials:
-
This compound
-
100% DMSO
-
Your complete cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
Procedure:
-
Prepare a High-Concentration Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.[2] Ensure the compound is fully dissolved by vortexing. Visually inspect for any particulates.
-
Prepare Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in your complete cell culture medium. For example, to test final concentrations ranging from 1 µM to 50 µM, add the required volume of the 10 mM stock to pre-warmed (37°C) cell culture medium.[2] Vortex each tube or mix each well immediately after adding the stock solution.
-
Incubate: Incubate the dilutions at 37°C for 1-2 hours to mimic experimental conditions.[2]
-
Assess Precipitation:
-
Visual Inspection: Visually inspect each dilution for any signs of precipitation. A cloudy or hazy appearance, or visible particles, indicates precipitation.[2]
-
Microscopic Examination: For a more sensitive assessment, take a small aliquot from each dilution and examine it under a microscope to look for crystalline structures.[2]
-
Quantitative Assessment: For a quantitative measure, you can read the absorbance of the plate at a wavelength such as 600 nm. An increase in absorbance compared to a vehicle control indicates precipitation.[1]
-
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear is the maximum working soluble concentration of this compound under these conditions.[1]
Visualizations
Caption: Experimental workflow for determining the maximum soluble concentration of this compound.
Disclaimer: The following signaling pathway is provided as a representative example of pathways often studied in drug development. The specific pathway affected by this compound would need to be determined experimentally.
Caption: A simplified diagram of the MAPK/ERK signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of PM226 in Solution
For researchers, scientists, and drug development professionals working with the selective CB2 receptor agonist PM226, maintaining its stability in solution is critical for obtaining reliable and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with this compound and other small molecules with similar structural features.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution important?
Q2: What are the primary factors that can affect the stability of this compound in solution?
A2: The stability of this compound in solution can be influenced by several factors, including:
-
pH: The isoxazole (B147169) ring within the this compound structure can be susceptible to hydrolysis under acidic or basic conditions.[2] Generally, neutral pH conditions are recommended for maximum stability.[2]
-
Solvent: The choice of solvent can impact both the solubility and stability of the compound.
-
Temperature: Higher temperatures can accelerate the degradation of small molecules.
-
Light: Exposure to UV light can cause photolytic degradation of the isoxazole ring.[3]
-
Oxygen: Oxidative degradation can occur, although this is less commonly reported for the chromenoisoxazole scaffold.
Q3: How should I prepare and store stock solutions of this compound?
A3: For optimal stability, it is recommended to prepare high-concentration stock solutions of this compound in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO). These stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Precipitation of this compound upon dilution in aqueous buffer. | The aqueous solubility of this compound has been exceeded. | * Decrease the final concentration of this compound in the assay. * Increase the percentage of co-solvent (e.g., DMSO) in the final solution, but keep it below a level that affects your experimental system. * Evaluate the solubility of this compound in a range of buffers with different pH values to find the optimal pH for solubility. |
| Loss of this compound activity over time in my experiment. | This compound may be degrading under the experimental conditions. | * Prepare fresh dilutions of this compound for each experiment from a frozen stock. * If the experiment is long, consider adding this compound at multiple time points. * Assess the stability of this compound under your specific experimental conditions (e.g., temperature, media components) using an HPLC-based method (see Experimental Protocols). |
| Inconsistent results between experiments. | This could be due to variability in the preparation of this compound solutions or degradation of the stock solution. | * Ensure the this compound stock solution is fully dissolved before making dilutions. * Use fresh aliquots of the stock solution for each experiment to avoid issues from repeated freeze-thaw cycles. * Regularly check the purity and concentration of your this compound stock solution. |
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₁NO₃ | [4] |
| Molecular Weight | 357.49 g/mol | [4] |
| Target | CB2 Receptor | [1] |
| Binding Affinity (Ki) | 12.8 ± 2.4 nM | [1] |
| Agonist Activity (EC₅₀) | 38.67 ± 6.70 nM | [1] |
| Predicted Solubility | Favorable in silico profile | [5] |
Table 2: General Recommendations for Storing Small Molecule Solutions
| Storage Condition | Recommended Solvent | Temperature | Duration |
| Stock Solution | Anhydrous DMSO | -20°C or -80°C | Up to 6 months |
| Working Dilutions | Aqueous buffer with co-solvent | 2-8°C | Use immediately, within 24 hours |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method to determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well microplate
-
Plate shaker
-
Plate reader capable of measuring turbidity or a nephelometer
Procedure:
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to a final concentration of 10 mM.
-
Create serial dilutions: Perform a serial dilution of the 10 mM stock solution in DMSO to generate a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Dilute into aqueous buffer: In a 96-well plate, add 2 µL of each DMSO dilution to 98 µL of your chosen aqueous buffer. This will create a 1:50 dilution and a range of final this compound concentrations.
-
Incubate: Shake the plate at room temperature for 1-2 hours.
-
Measure turbidity: Measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) or use a nephelometer to determine the point at which precipitation occurs. The highest concentration that remains clear is the kinetic solubility.
Protocol 2: HPLC-Based Stability Assessment
This protocol outlines a method to assess the stability of this compound in a specific solution over time.
Materials:
-
This compound stock solution in DMSO
-
Solution to be tested (e.g., cell culture media, buffer)
-
HPLC system with a UV detector or a mass spectrometer (LC-MS)
-
C18 reverse-phase HPLC column
-
Water with 0.1% formic acid
Procedure:
-
Prepare the test solution: Spike the solution to be tested with this compound to a final concentration relevant to your experiments (e.g., 10 µM).
-
Initial time point (T=0): Immediately after preparation, take an aliquot of the solution, mix it with an equal volume of cold acetonitrile to precipitate proteins and stop degradation, centrifuge, and transfer the supernatant to an HPLC vial.
-
Incubate: Incubate the remaining test solution under your desired experimental conditions (e.g., 37°C, 5% CO₂).
-
Collect time points: At various time points (e.g., 2, 4, 8, 24 hours), collect aliquots and process them as in step 2.
-
HPLC analysis: Analyze the samples by HPLC. The mobile phase will typically be a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Data analysis: Quantify the peak area of this compound at each time point. A decrease in the peak area over time indicates degradation.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Experimental workflow for this compound stability assessment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoxazole - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in PM226 In Vivo Delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during in vivo experiments with PM226.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vivo?
A1: this compound is a chromenoisoxazole derivative that acts as a potent and selective agonist for the Cannabinoid Receptor 2 (CB2R).[1] In vivo, its primary mechanism of action is the activation of CB2 receptors, which are primarily expressed on immune cells. This activation leads to anti-inflammatory and neuroprotective effects.[1] In models of neuroinflammation, this compound has been shown to reduce neuronal damage and edema.[1]
Q2: What is the recommended route of administration for this compound in rodent models?
A2: The primary route of administration for this compound in published in vivo studies is intraperitoneal (i.p.) injection.[1] This route allows for systemic delivery and has been shown to be effective in a rat model of neurodegeneration.
Q3: What are the effective doses of this compound in a rat model of neurodegeneration?
A3: In a malonate-induced model of striatal lesion in rats, this compound has been shown to be effective at doses of 0.1, 1, and 10 mg/kg, administered intraperitoneally. The most significant reduction in lesion volume was observed at a dose of 1 mg/kg.[1]
Q4: What is the predicted bioavailability and blood-brain barrier permeability of this compound?
A4: In silico analysis of this compound suggests a favorable pharmacokinetic profile and the ability to cross the blood-brain barrier, which is crucial for its neuroprotective effects.[1]
Troubleshooting Guide
Issue 1: Difficulty dissolving this compound for in vivo administration.
-
Problem: this compound, like many cannabinoid-like compounds, is likely to be hydrophobic and may have poor solubility in aqueous solutions such as saline. This can lead to precipitation of the compound upon preparation of the dosing solution.
-
Solution:
-
Vehicle Selection: For intraperitoneal injections of hydrophobic compounds, a common approach is to use a vehicle that can solubilize the compound. A typical vehicle formulation consists of a mixture of a solvent, a surfactant, and a carrier solution. A widely used vehicle for non-polar compounds is a mixture of DMSO (dimethyl sulfoxide), a surfactant like Tween® 80 or Cremophor® EL, and saline.
-
Recommended Starting Formulation: A common starting point for formulating hydrophobic drugs for i.p. injection is a vehicle composition of 5-10% DMSO, 5-10% Tween® 80, and 80-90% saline.
-
Solubilization Protocol:
-
First, dissolve the required amount of this compound in a small volume of DMSO.
-
Next, add the surfactant (e.g., Tween® 80) to the this compound/DMSO mixture and vortex thoroughly.
-
Finally, add the saline dropwise while continuously vortexing to prevent precipitation. The final solution should be clear.
-
-
Important Considerations:
-
The final concentration of DMSO should be kept as low as possible to avoid potential toxicity.
-
Always prepare the dosing solution fresh on the day of the experiment.
-
Perform a small-scale solubility test with your chosen vehicle and this compound concentration before preparing the full volume for your study.
-
-
Issue 2: Variability in experimental results.
-
Problem: Inconsistent results between animals or experiments can arise from several factors related to the in vivo delivery of this compound.
-
Solution:
-
Consistent Formulation: Ensure the vehicle composition and the method of preparing the this compound solution are identical for every experiment.
-
Accurate Dosing: Calibrate your syringes and ensure accurate calculation of the injection volume based on the animal's body weight.
-
Injection Technique: Intraperitoneal injections should be administered consistently in the lower abdominal quadrant to avoid injection into organs.
-
Animal Health and Acclimatization: Ensure all animals are healthy and have been properly acclimatized to the laboratory conditions before the start of the experiment.
-
Issue 3: Lack of a therapeutic effect at previously reported doses.
-
Problem: Failure to observe the expected neuroprotective effect of this compound could be due to issues with the compound's delivery and bioavailability.
-
Solution:
-
Verify Compound Integrity: Ensure the this compound used is of high purity and has not degraded. Store the compound as recommended by the manufacturer.
-
Check Formulation: If you are observing precipitation in your dosing solution, this will significantly reduce the amount of bioavailable drug. Re-evaluate your solubilization protocol as described in "Issue 1".
-
Dose-Response Study: It may be necessary to perform a dose-response study in your specific animal model to determine the optimal effective dose.
-
Quantitative Data Summary
Table 1: In Vitro Binding Affinity and Agonist Activity of this compound
| Parameter | Receptor | Value |
| Binding Affinity (Ki) | Human CB1 | > 40,000 nM |
| Human CB2 | 12.8 ± 2.4 nM | |
| Agonist Activity (EC50) | Human CB2 | 38.67 ± 6.70 nM |
Data from Gómez-Cañas et al., 2016.[1]
Table 2: In Vivo Efficacy of this compound in a Rat Model of Malonate-Induced Striatal Lesion
| Dose (mg/kg, i.p.) | Outcome |
| 0.1 | Reduction in lesion volume |
| 1 | Significant reduction in lesion volume |
| 10 | Reduction in lesion volume |
Data from Gómez-Cañas et al., 2016.[1]
Experimental Protocols
Protocol 1: In Vivo Neuroprotection Study of this compound in a Rat Model of Malonate-Induced Striatal Lesion
This protocol is a generalized procedure based on the study by Gómez-Cañas et al. (2016).
-
Animal Model:
-
Adult male Wistar rats (250-300g).
-
House animals under standard laboratory conditions with ad libitum access to food and water.
-
Allow for a one-week acclimatization period before any experimental procedures.
-
-
Stereotaxic Surgery for Malonate Injection:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Place the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the striatum at the desired coordinates (coordinates should be determined based on a rat brain atlas, e.g., Paxinos and Watson).
-
Slowly inject a solution of malonate (e.g., 3 µmol in 1 µL of saline) into the striatum using a microsyringe.
-
Leave the needle in place for a few minutes after the injection to prevent backflow.
-
Slowly retract the needle, suture the incision, and provide post-operative care, including analgesics.
-
-
This compound Administration:
-
Prepare the this compound dosing solution as described in the "Troubleshooting Guide".
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection at the desired doses (0.1, 1, or 10 mg/kg) at a specified time point relative to the malonate injection (e.g., 30 minutes prior to and 24 hours after).
-
-
Assessment of Neuroprotection:
-
At a predetermined time point after the malonate lesion (e.g., 7 days), euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde.
-
Harvest the brains and post-fix them in 4% paraformaldehyde.
-
Cryoprotect the brains in a sucrose (B13894) solution.
-
Section the brains on a cryostat.
-
Perform histological staining (e.g., Nissl staining) to visualize the lesion.
-
Quantify the lesion volume using image analysis software.
-
Visualizations
Caption: Signaling pathway of this compound-mediated neuroprotection.
Caption: Experimental workflow for in vivo this compound studies.
References
refining PM226 experimental design for reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the reproducibility of experiments involving the hypothetical molecule PM226. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of variability in this compound efficacy studies?
A1: The most significant source of variability often stems from inconsistent cell culture conditions. Factors such as passage number, cell density at the time of treatment, and serum concentration in the media can substantially alter cellular responses to this compound. Maintaining a standardized cell culture protocol is critical for reproducible results.
Q2: How sensitive is this compound to storage and handling?
A2: this compound is sensitive to light and repeated freeze-thaw cycles. To ensure consistency, prepare single-use aliquots of this compound solutions and store them protected from light at -80°C. When in use, keep the compound on ice and minimize its exposure to ambient light.
Q3: Can the vehicle used to dissolve this compound affect experimental outcomes?
A3: Yes, the choice of solvent (vehicle) and its final concentration in the assay can influence results. DMSO is a common solvent, but concentrations above 0.5% may induce off-target effects in some cell lines. It is crucial to include a vehicle-only control in all experiments to account for any solvent-induced effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in IC50 values for this compound | Inconsistent cell passage number. | Use cells within a narrow passage range (e.g., passages 5-15) for all experiments. |
| Fluctuation in serum concentration. | Utilize a single, quality-controlled batch of serum for the entire set of experiments. | |
| Variable incubation times. | Adhere strictly to the predetermined incubation time for this compound treatment. | |
| Unexpected cell toxicity in control groups | High concentration of the vehicle (e.g., DMSO). | Ensure the final vehicle concentration does not exceed 0.5% and include a vehicle-only control. |
| Contamination of cell cultures. | Regularly test cell lines for mycoplasma and other contaminants. | |
| Weak or no downstream signaling inhibition by this compound | Degraded this compound compound. | Prepare fresh aliquots of this compound and verify its activity using a positive control assay. |
| Sub-optimal antibody concentration in Western blot. | Titrate primary and secondary antibodies to determine the optimal concentration for signal detection. | |
| Incorrect timing of endpoint measurement. | Perform a time-course experiment to identify the optimal time point for observing the maximal effect of this compound. |
Experimental Protocols
Protocol: Western Blot Analysis of Target Phosphorylation
-
Cell Seeding: Plate cells at a density of 2 x 10^5 cells/well in a 6-well plate and allow them to adhere overnight.
-
This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for the predetermined optimal time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour, followed by incubation with the primary antibody overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Standardized workflow for this compound experiments.
interpreting unexpected results in PM226 experiments
Welcome to the technical support center for PM226, a selective cannabinoid receptor 2 (CB2) agonist. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) that may arise during your experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or 7-(1,1-dimethylheptyl)-4,4-dimethyl-9-methoxychromeno[3,4-d]isoxazole, is a potent and selective agonist for the cannabinoid receptor 2 (CB2). Its primary mechanism of action is to bind to and activate the CB2 receptor, which is primarily expressed on immune cells and to a lesser extent in the central nervous system. This activation can trigger various downstream signaling pathways, leading to anti-inflammatory and neuroprotective effects. This compound has a high affinity for the CB2 receptor while showing negligible affinity for the CB1 receptor, which is associated with the psychoactive effects of cannabinoids.[1]
Q2: What are the key therapeutic potentials of this compound?
A2: Preclinical studies have highlighted the neuroprotective and anti-inflammatory properties of this compound. It has shown potential in models of neurodegenerative diseases by reducing neuronal damage and inflammation.[1][2] Specifically, it has been demonstrated to protect neurons from inflammatory-mediated damage and to reduce lesion size in animal models of brain injury.[1]
Q3: In what concentration range is this compound typically effective in in-vitro experiments?
A3: The effective concentration of this compound in in-vitro experiments can vary depending on the cell type and the specific assay. However, based on its binding affinity and functional activity, a concentration range of 10 nM to 1 µM is a reasonable starting point for most cell-based assays. For instance, in studies investigating its neuroprotective effects, this compound has been shown to attenuate the reduction in neuronal cell viability in a dose-dependent manner within this range.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: What is the known binding affinity of this compound for cannabinoid receptors?
A4: this compound exhibits high selectivity for the CB2 receptor. The binding affinity (Ki) for the CB2 receptor is in the nanomolar range, while it has a very low affinity for the CB1 receptor.[1] This selectivity is a key feature, as it minimizes the risk of psychoactive side effects associated with CB1 receptor activation.
| Receptor | Binding Affinity (Ki) |
| CB2 | ~12.8 nM[1] |
| CB1 | >40,000 nM[1] |
Q5: What are the recommended storage and handling conditions for this compound?
Troubleshooting Guide
Issue 1: Unexpected or inconsistent results in cell-based assays.
-
Possible Cause 1: Poor Solubility. this compound is a lipophilic compound and may have limited solubility in aqueous solutions like cell culture media. This can lead to precipitation and inconsistent effective concentrations.
-
Troubleshooting Steps:
-
Vehicle Selection: Prepare a high-concentration stock solution of this compound in a non-polar solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Final DMSO Concentration: When diluting the stock solution into your aqueous experimental medium, ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced artifacts and cytotoxicity.
-
Sonication: Briefly sonicate the final solution to aid in dissolution.
-
Visual Inspection: Before adding to cells, visually inspect the solution for any signs of precipitation.
-
-
-
Possible Cause 2: Cell Line Responsiveness. The expression levels of the CB2 receptor can vary significantly between different cell lines and even between different passages of the same cell line. Low or absent CB2 receptor expression will result in a lack of response to this compound.
-
Troubleshooting Steps:
-
Receptor Expression Analysis: Confirm CB2 receptor expression in your cell line using techniques like qPCR, Western blot, or flow cytometry.
-
Positive Control: Use a cell line known to express functional CB2 receptors as a positive control.
-
Passage Number: Maintain a consistent and low passage number for your cell lines, as receptor expression can change with extensive passaging.
-
-
-
Possible Cause 3: Off-Target Effects at High Concentrations. Although this compound is highly selective for the CB2 receptor, using excessively high concentrations may lead to off-target effects, resulting in unexpected cellular responses.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a comprehensive dose-response experiment to identify the optimal concentration range that elicits the desired effect without causing non-specific responses.
-
Antagonist Control: To confirm that the observed effect is mediated by the CB2 receptor, perform experiments in the presence of a selective CB2 receptor antagonist (e.g., AM630 or SR144528). The reversal of the this compound-induced effect by the antagonist would confirm its on-target activity.[1]
-
-
Issue 2: Lack of in-vivo efficacy.
-
Possible Cause 1: Inadequate Bioavailability or Route of Administration. The route of administration and the vehicle used can significantly impact the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, potentially leading to insufficient concentrations at the target site.
-
Troubleshooting Steps:
-
Vehicle Formulation: For in-vivo studies in rodents, a common vehicle for lipophilic compounds is a mixture of ethanol, a surfactant (e.g., Tween 80 or Cremophor EL), and saline. The exact ratio should be optimized to ensure solubility and minimize vehicle-induced toxicity.
-
Route of Administration: Consider different routes of administration, such as intraperitoneal (i.p.), oral (p.o.), or subcutaneous (s.c.), to determine the most effective delivery method for your model.
-
Pharmacokinetic Studies: If possible, conduct pharmacokinetic studies to measure the concentration of this compound in plasma and the target tissue over time to ensure adequate exposure.
-
-
-
Possible Cause 2: Animal Model Suitability. The expression and function of the CB2 receptor can differ between species and even between different strains of the same species. The chosen animal model may not be appropriate for studying the effects of a CB2 agonist.
-
Troubleshooting Steps:
-
Model Validation: Ensure that the CB2 receptor is expressed in the target tissue of your animal model and that its activation is relevant to the disease pathophysiology being studied.
-
Literature Review: Consult the literature for studies using CB2 agonists in similar animal models to inform your experimental design.
-
-
Experimental Protocols
1. In-Vitro Neuroprotection Assay
This protocol is designed to assess the neuroprotective effects of this compound against inflammation-induced neuronal cell death.
-
Cell Lines:
-
Microglial cell line (e.g., BV-2)
-
Neuronal cell line (e.g., SH-SY5Y or primary neurons)
-
-
Reagents:
-
This compound
-
Lipopolysaccharide (LPS)
-
Cell culture medium and supplements
-
MTT or other cell viability assay kit
-
CB2 receptor antagonist (e.g., AM630) for control experiments
-
-
Procedure:
-
Prepare Conditioned Medium:
-
Plate microglial cells and allow them to adhere overnight.
-
Treat the microglial cells with LPS (e.g., 100 ng/mL) in the presence or absence of various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 24 hours. Include a vehicle control (DMSO).
-
Collect the conditioned medium from each treatment group and centrifuge to remove any cell debris.
-
-
Treat Neuronal Cells:
-
Plate neuronal cells and allow them to differentiate (if necessary).
-
Replace the culture medium of the neuronal cells with the prepared conditioned medium.
-
For control experiments, co-treat with this compound and a CB2 antagonist.
-
Incubate for 24-48 hours.
-
-
Assess Cell Viability:
-
Measure neuronal cell viability using an MTT assay or a similar method according to the manufacturer's instructions.
-
-
-
Expected Outcome: Conditioned medium from LPS-stimulated microglia is expected to reduce neuronal viability. Treatment with this compound should dose-dependently attenuate this reduction, and this effect should be reversible by a CB2 antagonist.[1]
2. In-Vivo Anti-Inflammatory Assay (Rodent Model)
This protocol provides a general framework for evaluating the anti-inflammatory effects of this compound in a rodent model of localized inflammation.
-
Animal Model:
-
Male Wistar rats or C57BL/6 mice.
-
-
Reagents:
-
This compound
-
Inflammatory agent (e.g., carrageenan, LPS)
-
Vehicle for this compound (e.g., 5% Ethanol, 5% Tween 80, 90% Saline)
-
Anesthesia
-
-
Procedure:
-
Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Drug Administration:
-
Prepare a solution of this compound in the chosen vehicle.
-
Administer this compound (e.g., 1-10 mg/kg) or vehicle to the animals via the desired route (e.g., i.p.) 30-60 minutes before inducing inflammation.
-
-
Induction of Inflammation:
-
Inject the inflammatory agent into the desired site (e.g., paw, peritoneal cavity).
-
-
Assessment of Inflammation:
-
Measure the inflammatory response at various time points. This can include:
-
Paw edema measurement using a plethysmometer.
-
Quantification of inflammatory cells in peritoneal lavage fluid.
-
Measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β) in tissue homogenates or plasma using ELISA.
-
-
-
-
Expected Outcome: this compound is expected to reduce the inflammatory response compared to the vehicle-treated group.
Visualizations
This compound Experimental Workflow
Caption: General experimental workflows for in-vitro and in-vivo studies with this compound.
This compound Mechanism of Action: CB2 Receptor Signaling
Caption: Simplified signaling pathway of the CB2 receptor upon activation by this compound.
References
- 1. Biological characterization of this compound, a chromenoisoxazole, as a selective CB2 receptor agonist with neuroprotective profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Cannabinoid CB2 Receptors in the Central Nervous System. Medicinal Chemistry Approaches with Focus on Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
how to control for off-target effects of PM226
Disclaimer: PM226 is a hypothetical small molecule inhibitor used here for illustrative purposes. The experimental strategies described are general best practices for characterizing any novel inhibitor and controlling for off-target effects.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for controlling and interpreting the effects of the small molecule inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for this compound?
A1: Off-target effects are unintended interactions between a drug, such as this compound, and cellular components other than its primary target. These interactions are a significant concern because they can lead to misinterpretation of experimental results, where an observed phenotype is incorrectly attributed to the inhibition of the intended target. Furthermore, off-target effects can cause cellular toxicity and lead to adverse effects in a clinical setting. It is crucial to validate that the biological effects of this compound are a direct result of its on-target activity.[1][2]
Q2: How can I confirm that this compound is engaging its intended target in my cellular model?
A2: Confirming target engagement in a cellular context is a critical first step. Two primary methods are recommended:
-
Assessing Downstream Signaling: If the target of this compound is a kinase, you can use Western blotting to measure the phosphorylation state of a known, direct downstream substrate. A dose-dependent decrease in substrate phosphorylation upon this compound treatment provides evidence of target engagement.[1]
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful biophysical method to verify direct binding between a compound and its target in intact cells.[3][4][5][6][7] The principle is that a protein becomes more thermally stable when bound to a ligand.[3][5] By treating cells with this compound, heating the cell lysate across a temperature gradient, and then quantifying the amount of soluble target protein (e.g., by Western blot), you can observe a "thermal shift," indicating that this compound has bound to its target.[3][4][6]
Q3: What are the best biochemical and cellular strategies to identify potential off-targets of this compound?
A3: A multi-pronged approach is best for identifying off-targets:
-
Biochemical Profiling (Kinome Scanning): This is a high-throughput method to screen a compound against a large panel of purified kinases (e.g., over 300-400 kinases).[8][9][10] This approach provides a broad view of the inhibitor's selectivity profile and can identify unintended kinase targets.[8][10][11] The results are typically reported as percent inhibition at a fixed concentration or as dissociation constants (Kd).
-
Chemical Proteomics: Techniques like affinity purification coupled with mass spectrometry can identify cellular proteins that bind to an immobilized version of this compound. This unbiased approach can uncover unexpected off-targets, including non-kinase proteins.[12]
Q4: What is an "orthogonal chemical probe" and how can it help validate my results?
A4: An orthogonal chemical probe is a structurally distinct inhibitor that targets the same protein as this compound.[13] If you can reproduce the same phenotype with a different chemical scaffold, it significantly reduces the likelihood that the observed effect is due to a shared off-target.[13] Using two different probes is a key component of robust experimental design.[13]
Troubleshooting Guides
Issue 1: I observe a phenotype only at high concentrations of this compound. Is this an off-target effect?
This is a common observation that often points towards an off-target effect. Even highly selective inhibitors can engage other targets at elevated concentrations.[13]
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations in your phenotypic assay. Simultaneously, perform a dose-response curve for target engagement (e.g., via Western blot for a downstream marker).
-
Compare EC50 and IC50 Values:
-
The EC50 is the concentration of this compound that gives half-maximal phenotypic response.
-
The IC50 is the concentration that causes 50% inhibition of the target (e.g., substrate phosphorylation).
-
-
Analyze the Results: If the EC50 for the phenotype is significantly higher (e.g., >10-fold) than the IC50 for target inhibition, it strongly suggests the phenotype is driven by an off-target effect.
Table 1: Hypothetical Dose-Response Data for this compound
| Parameter | On-Target (Target X Phos.) | Cellular Phenotype (Apoptosis) | Interpretation |
| IC50 / EC50 | 50 nM | 1500 nM (1.5 µM) | The 30-fold difference suggests the observed apoptosis at 1.5 µM is likely due to an off-target effect. |
Issue 2: My phenotype is not rescued by expressing a drug-resistant mutant of the target. What does this mean?
A "rescue" experiment is a gold-standard method for validating inhibitor specificity.[12] It involves introducing a version of the target protein that has been mutated to be insensitive to the inhibitor. If the inhibitor's effect is on-target, the presence of this mutant should make the cells resistant to the drug, thereby "rescuing" the phenotype. Failure to rescue can indicate an off-target effect.
Troubleshooting Steps:
-
Confirm Mutant Expression: Use Western blot to verify that the drug-resistant mutant protein is expressed at a level comparable to or greater than the endogenous target.
-
Verify Drug Resistance: Confirm that the mutant is indeed resistant to this compound. For example, show that the phosphorylation of a downstream substrate is not inhibited by this compound in cells expressing the mutant.
-
Consider Dominant Negative Effects: Ensure the mutant itself does not cause a phenotype in the absence of the drug.
-
Interpret the Result: If the mutant is expressed and confirmed to be resistant, but the cells are still sensitive to this compound, the phenotype is very likely caused by this compound acting on a different target.[12]
Experimental Protocols & Data
Protocol 1: Western Blot for Target Engagement
This protocol assumes the target of this compound is a kinase (Target X) and its direct substrate (Substrate Y) is known.
-
Cell Treatment: Plate cells and allow them to adhere. Treat with a serial dilution of this compound (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for the desired time.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.[3]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[3][4]
-
Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of Substrate Y (p-Substrate Y).
-
Secondary Antibody & Detection: Wash the membrane, incubate with an HRP-conjugated secondary antibody for 1 hour, and detect the signal using an ECL substrate.[3]
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total Substrate Y and a loading control (e.g., GAPDH) to ensure equal protein loading.[3]
Table 2: Example Kinome Profiling Data for this compound
This table summarizes hypothetical data from a kinome-wide binding assay (e.g., KINOMEscan), where this compound was screened at a concentration of 1 µM. Results show the percent of the kinase that remains bound to an immobilized ligand, so lower numbers indicate stronger binding by this compound.
| Kinase Target | % of Control @ 1 µM | Kd (nM) | Interpretation |
| Target X (On-Target) | 0.5% | 15 | Potent on-target activity confirmed. |
| Kinase A | 85% | > 5,000 | No significant binding. |
| Kinase B | 2.0% | 120 | Potential off-target. Requires cellular validation. |
| Kinase C | 75% | > 5,000 | No significant binding. |
| Kinase D | 5.5% | 450 | Potential off-target. Requires cellular validation. |
| Kinase E | 92% | > 10,000 | No significant binding. |
Data adapted from common outputs of kinome profiling services.[10]
Visualizations
Workflow for Validating this compound Specificity
Caption: A workflow for confirming on-target effects and identifying off-targets.
Logic of a Rescue Experiment
Caption: Logic diagram illustrating how a rescue experiment distinguishes on-target from off-target effects.
Hypothetical Signaling Pathway
Caption: A hypothetical pathway showing this compound inhibiting its intended target and a potential off-target kinase.
References
- 1. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 8. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pnas.org [pnas.org]
- 13. Systematic literature review reveals suboptimal use of chemical probes in cell-based biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. americanlaboratory.com [americanlaboratory.com]
minimizing variability in PM226-based cell culture experiments
Welcome to the technical support center for PM226. This resource is designed to help you minimize variability in your cell culture experiments and effectively troubleshoot any issues that may arise.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the mTORC1 (mechanistic Target of Rapamycin Complex 1) signaling pathway. It functions by directly binding to the kinase domain of mTOR within the mTORC1 complex, preventing the phosphorylation of its key downstream targets, including S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1). This inhibition leads to a reduction in protein synthesis and cell proliferation.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving this compound in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10-50 mM. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Under these conditions, the stock solution is stable for up to 6 months. For working solutions, dilute the DMSO stock in your cell culture medium to the final desired concentration immediately before use. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity.
Q3: Why am I observing inconsistent IC50 values for this compound across experiments?
A3: Variability in IC50 values can stem from several sources:
-
Cell Passage Number: Use cells with a consistent and low passage number, as high-passage cells can exhibit altered signaling pathways and drug sensitivity.
-
Cell Seeding Density: Ensure a consistent cell seeding density across all wells and experiments. Over- or under-confluent cells will respond differently to treatment.
-
Reagent Preparation: Prepare fresh working solutions of this compound from a stable, frozen stock for each experiment. Avoid using old or repeatedly freeze-thawed stock solutions.
-
Assay Incubation Time: The duration of drug exposure can significantly impact the IC50 value. Use a consistent incubation time as determined by your initial time-course experiments.
Troubleshooting Guide
Issue 1: High cell death observed even at low concentrations of this compound.
-
Possible Cause 1: Solvent Toxicity. The final concentration of the vehicle (e.g., DMSO) in the cell culture medium may be too high.
-
Solution: Ensure the final DMSO concentration is below 0.1%. Prepare a vehicle control (medium with the same percentage of DMSO but without this compound) to confirm that the solvent is not causing the observed toxicity.
-
-
Possible Cause 2: Cell Line Sensitivity. The cell line you are using may be exceptionally sensitive to mTORC1 inhibition.
-
Solution: Perform a dose-response experiment with a wider and lower range of concentrations (e.g., from 0.1 nM to 1 µM) to determine a more accurate IC50 and optimal working concentration.
-
-
Possible Cause 3: Contamination. Mycoplasma or other microbial contamination can stress cells and increase their sensitivity to drug treatment.
-
Solution: Regularly test your cell lines for mycoplasma contamination.
-
Issue 2: No significant effect on cell viability or pathway inhibition is observed.
-
Possible Cause 1: Inactive Compound. The this compound stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution: Prepare a fresh stock solution from the lyophilized powder. Always aliquot stock solutions to minimize freeze-thaw cycles.
-
-
Possible Cause 2: Insufficient Concentration or Incubation Time. The concentration of this compound may be too low or the treatment duration too short to induce a measurable effect.
-
Solution: Perform a dose-response and a time-course experiment to identify the optimal concentration and incubation period for your specific cell line and assay.
-
-
Possible Cause 3: Cell Line Resistance. The chosen cell line may have intrinsic or acquired resistance to mTORC1 inhibition (e.g., due to mutations in upstream or parallel signaling pathways like PI3K/Akt).
-
Solution: Verify the inhibition of downstream mTORC1 targets (e.g., phospho-S6K) via Western Blot to confirm that this compound is engaging its target. If the target is inhibited but no phenotypic effect is observed, consider using a different cell line or investigating potential resistance mechanisms.
-
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines after a 72-hour incubation period, as determined by a standard cell viability assay (e.g., CellTiter-Glo®).
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| MCF-7 | Breast Cancer | 15.5 | High sensitivity |
| A549 | Lung Cancer | 89.2 | Moderate sensitivity |
| U87-MG | Glioblastoma | 250.7 | Low sensitivity |
| PC-3 | Prostate Cancer | 45.1 | High sensitivity |
Experimental Protocols
Protocol 1: Cell Viability (IC50 Determination) Assay
-
Cell Seeding: Seed cells in a 96-well, clear-bottom plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in cell culture medium. Also, prepare a vehicle control (medium + DMSO) and a positive control if available.
-
Cell Treatment: Remove the old medium from the 96-well plate and add 100 µL of the this compound dilutions or control solutions to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Assay: After incubation, perform a cell viability assay according to the manufacturer's instructions (e.g., using a resazurin-based or ATP-based assay).
-
Data Analysis: Measure the signal (e.g., fluorescence or luminescence) using a plate reader. Normalize the data to the vehicle control (100% viability) and plot the results as a dose-response curve to calculate the IC50 value using non-linear regression.
Protocol 2: Western Blot for Pathway Inhibition
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-S6K (T389), total S6K, p-4E-BP1 (T37/46), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
best practices for long-term storage of PM226 compound
Technical Support Center: PM226 Compound
Audience: Researchers, scientists, and drug development professionals.
This guide provides best practices for the long-term storage of the this compound compound. Since specific stability data for this compound is not widely available, these recommendations are based on established principles for the storage of sensitive chemical compounds. It is crucial to supplement this guidance with in-house stability and forced degradation studies to establish optimal conditions for this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the storage and handling of the this compound compound.
Issue 1: I am seeing a decrease in the compound's activity or inconsistent experimental results.
-
Possible Cause: Compound degradation due to improper storage conditions.
-
Solution:
-
Verify Storage Conditions: Ensure the compound is stored at the recommended temperature and protected from light and moisture.[1][2] Refer to the quantitative storage table below for general guidelines.
-
Perform Quality Control: Analyze the compound's purity using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS), and compare it to a fresh or reference standard.[3] The appearance of new peaks in a chromatogram is a strong indicator of degradation.[3]
-
Review Handling Procedures: Ensure that containers are tightly sealed after each use to prevent exposure to air and humidity.[4] For sensitive compounds, consider aliquoting the material into single-use vials to minimize repeated freeze-thaw cycles and exposure to the environment.[3]
-
Issue 2: The this compound compound, which was a white powder, has changed color (e.g., turned yellow or brown).
-
Possible Cause: This often indicates chemical degradation, likely due to oxidation or photodegradation.[3][5] Phenolic compounds, for example, are susceptible to oxidation which can result in colored byproducts.[3]
-
Solution:
-
Assess Light Exposure: Verify that the compound is stored in an amber or opaque container to protect it from light.[5]
-
Check for Oxygen Exposure: For oxygen-sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[1] Ensure the container seal is intact and airtight.
-
Confirm Purity: Use HPLC or a similar method to confirm the presence of degradation products.[3] Do not use the compound if significant degradation is suspected, as it could lead to unreliable experimental results.
-
Issue 3: The compound has become clumpy, oily, or appears wet.
-
Possible Cause: Absorption of moisture from the atmosphere (hygroscopicity) or degradation into a different physical form.
-
Solution:
-
Control Humidity: Store the compound in a desiccator or a controlled low-humidity environment. The use of desiccants like silica (B1680970) gel packets inside the secondary storage container is also a good practice.[6]
-
Container Integrity: Ensure the primary container is tightly sealed. Using parafilm to further seal the cap can provide an additional barrier against moisture.
-
Proper Handling: When removing the compound from cold storage, allow the container to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold compound.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal temperature and humidity conditions for long-term storage of a new compound like this compound?
A1: The ideal conditions depend on the compound's specific properties. Without empirical data, general guidelines should be followed. A stable, moderate temperature is essential, as heat can accelerate chemical degradation.[2] Many sensitive compounds are stored at refrigerated (2–8°C) or cryogenic (-20°C to -80°C) temperatures.[1] Humidity should be kept low, ideally below 40% RH, especially for moisture-sensitive compounds.[7] It is critical to perform stability studies to determine the optimal temperature and humidity for this compound.
Q2: How should I select the appropriate container for storing this compound?
A2: Container selection is crucial for maintaining compound integrity.[1]
-
Material: Use glass containers for most compounds, especially if they are acidic or reactive.[6] Ensure the container material is compatible with this compound.
-
Light Protection: If this compound is determined to be light-sensitive, use amber-colored or opaque containers.[5]
-
Sealing: Containers should have tight-fitting caps (B75204) to prevent exposure to air and moisture.[4] For highly sensitive materials, consider vials with septa that allow for compound removal with a syringe without opening the cap.
Q3: How can I determine if this compound is sensitive to oxidation, light, or hydrolysis?
A3: A Forced Degradation Study is the standard experimental approach to determine a compound's stability profile. This involves intentionally exposing the compound to harsh conditions to identify potential degradation pathways.[8] See the experimental protocol section below for a detailed methodology.
Q4: Is it acceptable to store this compound alphabetically with other chemicals?
A4: No, chemicals should never be stored alphabetically unless they have been separated into hazard classes first.[9] Store chemicals based on their compatibility to prevent dangerous reactions in case of a spill or leak.[10] For example, acids should be stored separately from bases, and oxidizers away from flammable materials.[10][11]
Q5: How often should I inspect my stored this compound?
A5: Regular inspection of stored chemicals is a critical laboratory practice.[9] It is recommended to conduct monthly checks to verify labels, storage conditions, and container integrity.[10] A more thorough inventory and cleanout should be performed annually to dispose of any expired or unneeded chemicals.[9]
Data Presentation: General Storage Condition Guidelines
This table summarizes common storage conditions for different types of chemical compounds. The specific class for this compound should be determined through experimental analysis.
| Compound Type | Recommended Temperature | Relative Humidity | Light Conditions | Atmosphere |
| General Stable Compounds | 15°C to 25°C (Controlled Room Temp)[1] | < 60% | Normal laboratory light | Normal Air |
| Temperature-Sensitive | 2°C to 8°C (Refrigerated) | < 40% | Dark (in cabinet) | Normal Air |
| Cryo-Stable / Biologicals | -20°C to -80°C (Frozen)[1] | As low as possible | Dark | Normal Air |
| Light-Sensitive | As per thermal stability; often 2°C to 8°C | < 40% | Dark (Amber/Opaque Vial)[5] | Normal Air |
| Oxygen-Sensitive | As per thermal stability; often ≤ -20°C | As low as possible | Dark | Inert (Nitrogen/Argon)[1] |
| Hygroscopic (Moisture-Sensitive) | As per thermal stability | < 40% (Dessicator) | Dark | Normal Air (tightly sealed) |
Experimental Protocols
Protocol: Forced Degradation Study
Objective: To identify the intrinsic stability of this compound and its potential degradation pathways. This information is essential for developing a stable formulation and determining appropriate storage conditions.[8]
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol, Acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose aliquots of the stock solution to the following stress conditions in parallel. Include a control sample stored under ideal conditions (e.g., -80°C, protected from light) for comparison.
-
Acid Hydrolysis: Add 0.1 M Hydrochloric Acid (HCl) and incubate at 60°C for 2-4 hours.[3]
-
Base Hydrolysis: Add 0.1 M Sodium Hydroxide (NaOH) and incubate at 60°C for 2-4 hours.[3]
-
Oxidation: Add 3% Hydrogen Peroxide (H₂O₂) and store at room temperature, protected from light, for 24 hours.[3]
-
Thermal Degradation: Incubate the solution in a sealed vial at a high temperature (e.g., 80°C) for 72 hours.[3]
-
Photodegradation: Expose the solution to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a defined period.
-
-
Sample Analysis:
-
After the designated stress period, neutralize the acidic and basic samples.
-
Dilute all samples, including the control, to a suitable concentration for analysis.
-
Analyze all samples by a stability-indicating analytical method, typically a reverse-phase HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control sample.
-
A loss in the peak area of the parent compound (this compound) and the appearance of new peaks indicate degradation.
-
The conditions that cause significant degradation reveal the compound's sensitivities (e.g., if the acid-stressed sample shows new peaks, the compound is susceptible to acid hydrolysis). This helps in establishing appropriate storage and handling procedures.
-
Visualizations
Caption: A workflow diagram for troubleshooting issues related to the storage of the this compound compound.
Caption: A diagram illustrating common chemical degradation pathways that can affect stored compounds.
References
- 1. gmpplastic.com [gmpplastic.com]
- 2. moravek.com [moravek.com]
- 3. benchchem.com [benchchem.com]
- 4. towson.edu [towson.edu]
- 5. biofargo.com [biofargo.com]
- 6. Organizing and Protecting Long-Term Chemical Compounds [buckhorncliffs.com]
- 7. Common chemical storage environment conditions Chemical Bluetooth HACCP temperature and humidity data logger [freshliance.com]
- 8. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 10. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 11. macschem.us [macschem.us]
statistical analysis considerations for PM226 research data
Technical Support Center: PM226 Research Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetically developed chromenoisoxazole. It functions as a selective agonist for the Cannabinoid Receptor 2 (CB2), demonstrating potential neuroprotective effects. Its selectivity for the CB2 receptor over the CB1 receptor makes it a person of interest for therapeutic applications, particularly in neurodegenerative diseases, by minimizing psychoactive side effects associated with CB1 receptor activation.[1]
Q2: What are the known binding affinities and functional activity of this compound?
A2: this compound exhibits a high binding affinity for the CB2 receptor and negligible affinity for the CB1 receptor. In GTPγS binding assays, it has been shown to act as a CB2 receptor agonist.[1]
Troubleshooting Guide
Issue 1: Inconsistent results in cell viability assays after this compound treatment.
-
Possible Cause 1: Cell Line Variability. Different neuronal cell lines may exhibit varying sensitivity to this compound.
-
Troubleshooting Step: Ensure the consistent use of a specific, well-characterized neuronal cell line throughout the experiments, such as the M213-2O neuronal cells mentioned in foundational studies.[1]
-
-
Possible Cause 2: Inconsistent LPS Stimulation. The anti-inflammatory and neuroprotective effects of this compound are often studied in the context of inflammation induced by lipopolysaccharide (LPS). Variability in LPS concentration or incubation time can lead to inconsistent results.
-
Troubleshooting Step: Standardize the LPS stimulation protocol for microglial cells (e.g., BV2 cell line) to ensure a consistent inflammatory challenge before the application of conditioned media to neuronal cells.[1]
-
-
Possible Cause 3: Issues with Conditioned Media Preparation. The neuroprotective effects of this compound are evaluated using conditioned media from LPS-stimulated microglial cells. Improper preparation of this media can affect the outcome.
-
Troubleshooting Step: Develop and adhere to a strict protocol for the collection and application of conditioned media. This includes consistent timing for media collection after this compound treatment of microglial cells and a standardized duration of exposure for the neuronal cells.[1]
-
Issue 2: Difficulty replicating in vivo neuroprotective effects of this compound.
-
Possible Cause 1: Inadequate Blood-Brain Barrier Penetration. While in silico analysis predicts good blood-brain barrier permeability for this compound, factors such as the animal model or administration route can influence its central nervous system bioavailability.[1]
-
Troubleshooting Step: Verify the chosen animal model and administration route are appropriate for achieving therapeutic concentrations of this compound in the brain. Consider pharmacokinetic studies to determine the concentration of this compound in brain tissue.
-
-
Possible Cause 2: Off-Target Effects or Ineffective CB2 Receptor Blockade. The neuroprotective effects of this compound are expected to be mediated by the CB2 receptor. In vivo, other factors could be at play, or the CB2 receptor antagonist used (like AM630) may not be administered at an effective dose to block the action of this compound.[1]
-
Troubleshooting Step: Ensure that the dose and timing of the CB2 receptor antagonist are sufficient to block the effects of this compound. Include appropriate control groups to isolate the CB2-mediated effects.
-
-
Possible Cause 3: Variability in the In Vivo Model of Neurodegeneration. The malonate-induced striatal lesion model is a common method to assess neuroprotection. The extent of the initial lesion can vary between animals.[1]
-
Troubleshooting Step: Standardize the procedure for inducing striatal lesions to minimize variability. Use imaging techniques like MRI to quantify the lesion volume and ensure consistency across experimental groups before and after treatment.[1]
-
Quantitative Data Summary
| Parameter | Value | Receptor | Assay Type |
| Binding Affinity (Ki) | 12.8 ± 2.4 nM | CB2 | Radioligand Binding Assay |
| Binding Affinity (Ki) | >40000 nM | CB1 | Radioligand Binding Assay |
| Functional Activity (EC50) | 38.67 ± 6.70 nM | CB2 | GTPγS Binding Assay |
Experimental Protocols
In Vitro Anti-inflammatory and Neuroprotective Assay
-
Cell Culture: Culture BV2 microglial cells and M213-2O neuronal cells in appropriate media and conditions.
-
LPS Stimulation: Stimulate BV2 microglial cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
This compound Treatment: Treat the LPS-stimulated BV2 cells with varying concentrations of this compound.
-
Conditioned Media Collection: Collect the conditioned media from the treated BV2 cells.
-
Neuronal Cell Treatment: Apply the collected conditioned media to the M213-2O neuronal cell cultures.
-
Cell Viability Assessment: Evaluate the viability of the M213-2O neuronal cells using a standard method, such as the MTT assay, to determine the neuroprotective effects of this compound.[1]
Visualizations
Caption: this compound signaling pathway in neuroprotection.
Caption: Experimental workflow for this compound research.
References
Validation & Comparative
A Comparative Analysis of PM226 and JWH-133 in Neuroinflammatory Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two selective cannabinoid receptor 2 (CB2R) agonists, PM226 and JWH-133, in the context of their application in preclinical neuroinflammatory models. The objective is to present a clear, data-driven overview of their respective pharmacological profiles, efficacy in relevant experimental paradigms, and the underlying mechanisms of action.
Executive Summary
Both this compound and JWH-133 are potent and selective agonists for the CB2 receptor, a key target in the modulation of neuroinflammatory processes due to its expression on immune cells, including microglia. Activation of CB2R is generally associated with anti-inflammatory and neuroprotective effects, without the psychoactive side effects mediated by the CB1 receptor. While JWH-133 is a well-established tool compound used in numerous neuroinflammation studies, this compound is a more recently characterized chromenoisoxazole derivative. This guide will delineate the available data for each, allowing for an informed assessment of their potential utility in neuroinflammation research and drug development.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for this compound and JWH-133, providing a direct comparison of their pharmacological and in-vitro/in-vivo activities.
Table 1: Pharmacological Profile
| Parameter | This compound | JWH-133 |
| Chemical Class | Chromenoisoxazole | Dibenzopyran |
| CB2R Binding Affinity (Ki) | 12.8 ± 2.4 nM | 3.4 nM |
| CB1R Binding Affinity (Ki) | >40,000 nM | 677 nM |
| Selectivity (CB1/CB2) | >3125-fold | ~200-fold |
| CB2R Functional Activity (EC50) | 38.67 ± 6.70 nM (GTPγS) | Agonist activity confirmed |
Table 2: Efficacy in In-Vitro Neuroinflammation Models
| Experimental Model | Compound | Concentration | Key Findings |
| LPS-stimulated BV2 microglia | This compound | 1-10 µM | Attenuated the reduction in viability of M213-2O neuronal cells exposed to conditioned media from activated microglia. |
| Angiotensin II-treated BV2 cells | JWH-133 | 100 nM | Suppressed the production of TNF-α, IL-1β, and IL-6. |
| LPS-stimulated primary microglia | JWH-133 | Not specified | Promoted a shift from M1 to M2 microglial phenotype. |
Table 3: Efficacy in In-Vivo Neuroinflammatory and Neurodegenerative Models
| Experimental Model | Compound | Dosage | Key Findings |
| Malonate-induced striatal lesion in rats | This compound | Not specified | Decreased the volume of the striatal lesion. |
| Angiotensin II-induced hypertension in mice | JWH-133 | 2 mg/kg (i.p.) for 28 days | Decreased expression of TNF-α, IL-1β, and IL-6 in the paraventricular nucleus.[1] |
| Okadaic acid-induced Alzheimer's model in rats | JWH-133 | 0.2 mg/kg (i.p.) for 13 days | Reduced neurodegeneration and neuroinflammation. |
| Spinal cord injury in mice | JWH-133 | 2 mg/kg/day (i.p.) | Reduced myelin loss, neuronal apoptosis, and glial scarring. |
| Germinal matrix hemorrhage in rats | JWH-133 | Not specified | Prevented pro-inflammatory cytokine release and promoted M1 to M2 microglial transformation. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
In-Vitro Neuroinflammation Model: LPS-Stimulated Microglia
-
Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Induction of Neuroinflammation: Microglia are stimulated with Lipopolysaccharide (LPS) from E. coli at a concentration of 1 µg/mL for 24 hours to induce an inflammatory response, characterized by the release of pro-inflammatory cytokines.
-
Treatment: this compound or JWH-133 is co-incubated with LPS at varying concentrations.
-
Conditioned Media Transfer: The culture supernatant (conditioned media) from the treated microglia is collected.
-
Neuronal Viability Assay: The conditioned media is transferred to a culture of neuronal cells (e.g., M213-2O). After a 24-hour incubation, neuronal viability is assessed using a standard MTT assay.
In-Vivo Neuroinflammation Model: Malonate-Induced Striatal Lesion
-
Animal Model: Adult male rats (e.g., Sprague-Dawley) are used.
-
Stereotaxic Surgery: Animals are anesthetized, and a guide cannula is stereotaxically implanted into the striatum.
-
Induction of Lesion: A solution of malonic acid is infused through the cannula into the striatum. Malonate is a reversible inhibitor of succinate (B1194679) dehydrogenase, leading to mitochondrial dysfunction and excitotoxic neuronal death.
-
Treatment: this compound or JWH-133 is administered systemically (e.g., intraperitoneally) before or after the malonate infusion.
-
Assessment of Neuroprotection: After a set period (e.g., 7 days), the animals are euthanized, and the brains are processed for histological analysis. Lesion volume is quantified using techniques such as Nissl staining. Immunohistochemistry for markers of neuronal loss (e.g., NeuN), microglial activation (e.g., Iba-1), and apoptosis (e.g., TUNEL assay) is also performed.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the known and proposed signaling pathways for this compound and JWH-133 in the context of neuroinflammation.
Caption: Proposed signaling pathway for this compound.
Caption: Key signaling pathways modulated by JWH-133.
Experimental Workflow
Caption: General experimental workflows.
Conclusion
Both this compound and JWH-133 demonstrate significant potential as pharmacological tools for investigating the role of the CB2 receptor in neuroinflammatory conditions. JWH-133 is a well-vetted compound with a broader range of studies supporting its anti-inflammatory and neuroprotective effects across various models. This compound, while less extensively studied, exhibits high selectivity for the CB2 receptor and has shown promising neuroprotective effects in both in-vitro and in-vivo models of neurotoxicity.
For researchers looking for a highly selective and novel compound, this compound presents an interesting candidate for further investigation. For those seeking a compound with a more established profile and a wealth of comparative literature, JWH-133 remains a reliable choice. The selection between these two agonists will ultimately depend on the specific research question, the experimental model employed, and the desired pharmacological profile. Further head-to-head comparative studies are warranted to fully elucidate the nuanced differences in their efficacy and mechanisms of action.
References
A Comparative Analysis of the Neuroprotective Effects of PM226 and AM1241
In the quest for novel therapeutic strategies against neurodegenerative diseases, selective activation of the cannabinoid receptor type 2 (CB2R) has emerged as a promising approach. This is due to the receptor's role in modulating neuroinflammation and promoting neuronal survival, without the psychoactive effects associated with cannabinoid receptor type 1 (CB1R) activation. This guide provides a comparative analysis of two selective CB2R agonists, PM226 and AM1241, focusing on their neuroprotective properties, underlying mechanisms of action, and the experimental evidence supporting their potential.
Molecular Profile and Receptor Affinity
Both this compound and AM1241 are synthetic cannabinoids designed to selectively target the CB2 receptor. Their binding affinities and functional activities have been characterized in various in vitro assays, demonstrating their potency as CB2R agonists.
| Compound | Receptor | Binding Affinity (Ki) | Functional Activity (EC50) | Selectivity (CB1 Ki / CB2 Ki) |
| This compound | Human CB2 | 12.8 ± 2.4 nM[1][2] | 38.67 ± 6.70 nM (GTPγS binding)[1][2] | > 3125[1][2] |
| Human CB1 | > 40,000 nM[1][2] | - | ||
| AM1241 | Human CB2 | 7.0 nM[3] | Partial agonist in ERK activation assays[4] | ~83[3] |
| Human CB1 | 580 nM[3] | - |
Note: The functional activity of AM1241 has been described as "protean," exhibiting partial agonist, antagonist, or inverse agonist activity depending on the specific in vitro assay and cellular context.[4][5]
Neuroprotective Effects: A Comparative Overview
Both compounds have demonstrated significant neuroprotective effects in a variety of preclinical models, primarily through their anti-inflammatory and pro-survival actions.
This compound: Indirect Neuroprotection via Microglial Modulation
The neuroprotective effects of this compound are largely attributed to its ability to modulate microglial activation, thereby reducing the release of neurotoxic inflammatory mediators.
-
In Vitro Evidence: In a co-culture model, this compound dose-dependently attenuated the reduction in neuronal cell viability caused by exposure to conditioned media from lipopolysaccharide (LPS)-stimulated BV2 microglial cells.[1] This protective effect was reversed by the CB2R antagonist SR144528, confirming the receptor-mediated mechanism.[1]
-
In Vivo Evidence: In a rat model of mitochondrial damage induced by intrastriatal injection of malonate, administration of this compound significantly decreased the volume of the resulting lesion.[1][2] Histopathological analysis confirmed reduced neuronal death (TUNEL assay), microglial activation (Iba-1 immunostaining), and overall tissue damage (Nissl staining) in this compound-treated animals.[1][2] These beneficial effects were blocked by the CB2R antagonist AM630.[1][2]
AM1241: Multifaceted Neuroprotection through Diverse Mechanisms
AM1241 has been investigated more extensively and has shown neuroprotective efficacy in a broader range of models, highlighting its multifaceted mechanism of action.
-
Anti-inflammatory and Pro-survival Effects: AM1241 has been shown to inhibit neurotoxicity and apoptosis in primary human and murine neural progenitor cells (NPCs) exposed to the HIV-1 glycoprotein (B1211001) Gp120.[6] It also promoted the differentiation of these NPCs into neurons.[6]
-
Enhanced Neurogenesis: In vivo, administration of AM1241 to GFAP/Gp120 transgenic mice, which exhibit impaired neurogenesis, resulted in enhanced neurogenesis in the hippocampus.[6] This was evidenced by an increase in neuroblasts and newly formed neurons.[6]
-
Attenuation of Neuroinflammation: AM1241 treatment in the GFAP/Gp120 transgenic mouse model also led to a decrease in astrogliosis and gliogenesis, indicating a reduction in neuroinflammation.[6]
-
Amyotrophic Lateral Sclerosis (ALS): In a transgenic mouse model of ALS (G93A-SOD1), daily injections of AM1241 initiated at symptom onset significantly increased the survival interval after disease onset by 56%.[3][7]
-
Neuropathic Pain: AM1241 has been shown to dose-dependently reverse tactile and thermal hypersensitivity in rat models of neuropathic pain, an effect that was blocked by a CB2R antagonist.[8][9][10]
Signaling Pathways
The neuroprotective effects of this compound and AM1241 are mediated by distinct and, in some cases, overlapping signaling pathways initiated by CB2R activation.
This compound Signaling Pathway
The primary mechanism of this compound's neuroprotective action identified so far involves the modulation of microglial activity. Activation of CB2R on microglia by this compound leads to a reduction in the production and release of pro-inflammatory and neurotoxic factors.
Caption: this compound signaling pathway for neuroprotection.
AM1241 Signaling Pathways
AM1241 engages multiple signaling cascades to exert its neuroprotective effects. These include pathways involved in antioxidant defense, cell survival, and inflammation.
-
Nrf2/HO-1 Pathway: AM1241 has been shown to activate the Nrf2/HO-1 signaling pathway, which plays a crucial role in cellular defense against oxidative stress.[11][12]
-
PI3K/Akt/Nrf2 Pathway: In the context of ischemic injury, AM1241 has been found to activate the PI3K/Akt/Nrf2 pathway, promoting cell survival and antioxidant responses.[11]
-
IL-4/STAT6 Pathway: AM1241 can regulate microglial polarization towards an anti-inflammatory M2 phenotype through the IL-4/STAT6 signaling pathway.[13]
Caption: AM1241 signaling pathways for neuroprotection.
Experimental Protocols
A summary of the key experimental methodologies used to evaluate the neuroprotective effects of this compound and AM1241 is provided below.
This compound Experimental Protocols
| Experiment | Methodology |
| In Vitro Neuroprotection Assay | Cell Lines: BV2 (murine microglia) and M213-2O (neuronal cells).Protocol: BV2 cells were stimulated with lipopolysaccharide (LPS) in the presence or absence of this compound. The conditioned media was then collected and applied to M213-2O neuronal cell cultures. Neuronal viability was assessed using the MTT assay.[1] |
| In Vivo Malonate-Induced Lesion Model | Animal Model: Male Sprague-Dawley rats.Protocol: Rats received an intrastriatal injection of malonate to induce mitochondrial damage and neuronal death. This compound was administered to the animals. The extent of the lesion was evaluated using Magnetic Resonance Imaging (MRI). Post-mortem analysis of brain tissue included Nissl staining for neuronal morphology, Iba-1 immunostaining for microglial activation, and TUNEL assay for apoptosis.[1][2] |
AM1241 Experimental Protocols
| Experiment | Methodology |
| In Vitro Neurogenesis and Neuroprotection Assay | Cell Cultures: Primary human and murine neural progenitor cells (NPCs).Protocol: NPCs were exposed to HIV-1/Gp120 to induce neurotoxicity in the presence or absence of AM1241. Cell survival and apoptosis were assessed using immunohistochemistry and TUNEL assays. NPC differentiation into neurons was also evaluated.[6] |
| In Vivo Neurogenesis Assay | Animal Model: GFAP/Gp120 transgenic mice.Protocol: AM1241 was administered to the transgenic mice. Neurogenesis in the hippocampus was assessed by immunohistochemistry for markers of cell proliferation (BrdU, PCNA) and neuroblasts (DCX). Astrogliosis and gliogenesis were also quantified.[6] |
| In Vivo ALS Model | Animal Model: G93A-SOD1 transgenic mice.Protocol: Daily intraperitoneal injections of AM1241 were initiated at the onset of disease symptoms. The primary endpoint was the survival interval following symptom onset.[3] |
| In Vivo Neuropathic Pain Model | Animal Model: Rats with ligation of the L5 and L6 spinal nerves.Protocol: AM1241 was administered, and tactile and thermal hypersensitivity were measured using von Frey filaments and radiant heat, respectively.[8][9][10] |
Experimental Workflow
The general workflow for evaluating the neuroprotective effects of these compounds follows a standard preclinical drug discovery pipeline.
Caption: General experimental workflow for neuroprotective drug evaluation.
Conclusion
Both this compound and AM1241 are promising selective CB2R agonists with demonstrated neuroprotective properties. This compound appears to exert its effects primarily through the modulation of microglial activation, making it a strong candidate for treating neuroinflammatory conditions. AM1241, on the other hand, has a more pleiotropic mechanism of action, impacting oxidative stress, cell survival, and neurogenesis in addition to its anti-inflammatory effects. This broader profile may make it suitable for a wider range of neurodegenerative disorders.
Further head-to-head comparative studies are warranted to directly assess the relative efficacy and potency of these two compounds in various models of neurological disease. The choice between these or similar CB2R agonists for clinical development will likely depend on the specific pathology being targeted and the desired mechanistic profile. The detailed experimental data and protocols presented in this guide provide a foundation for researchers to build upon in the ongoing effort to develop novel neuroprotective therapeutics.
References
- 1. Biological characterization of this compound, a chromenoisoxazole, as a selective CB2 receptor agonist with neuroprotective profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The CB2 cannabinoid agonist AM-1241 prolongs survival in a transgenic mouse model of amyotrophic lateral sclerosis when initiated at symptom onset - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro pharmacological characterization of AM1241: a protean agonist at the cannabinoid CB2 receptor? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro pharmacological characterization of AM1241: a protean agonist at the cannabinoid CB2 receptor? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The cannabinoid CB2 receptor agonist AM1241 enhances neurogenesis in GFAP/Gp120 transgenic mice displaying deficits in neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The CB2 cannabinoid agonist AM-1241 prolongs survival in a transgenic mouse model of amyotrophic lateral sclerosis when initiated at symptom onset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Activation of CB2 cannabinoid receptors by AM1241 inhibits experimental neuropathic pain: pain inhibition by receptors not present in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of CB2 cannabinoid receptors by AM1241 inhibits experimental neuropathic pain: Pain inhibition by receptors not present in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cannabinoid Receptor-2 agonist AM1241 Attenuates Myocardial Ischemia-Reperfusion-Induced Oxidative Stress in Rats via Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cannabinoid Receptor-2 agonist AM1241 Attenuates Myocardial Ischemia-Reperfusion-Induced Oxidative Stress in Rats via Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CB2 receptor agonist AM1241 regulating the polarization of microglia reduces morphine tolerance through IL-4/STAT6 pathway - PMC [pmc.ncbi.nlm.nih.gov]
PM226 Demonstrates Potent Neuroprotective Effects in Preclinical Models
A comprehensive analysis of the selective CB2 receptor agonist, PM226, reveals significant neuroprotective capabilities in both in vitro and in vivo models of neurodegeneration. Comparative data suggests this compound holds promise as a therapeutic candidate, warranting further investigation.
Researchers and drug development professionals now have access to a detailed comparison of this compound's neuroprotective efficacy against other potential therapeutic agents. This guide provides a thorough examination of experimental data, detailed protocols, and the underlying signaling pathways, offering a clear perspective on the potential of this compound in the field of neurotherapeutics.
In Vitro Neuroprotection: Mitigating Microglial-Induced Neuronal Damage
In a well-established in vitro model of neuroinflammation, this compound demonstrated a significant ability to protect neurons from microglia-mediated toxicity. The study utilized conditioned media from lipopolysaccharide (LPS)-stimulated BV2 microglial cells, which is known to contain a cocktail of pro-inflammatory and neurotoxic factors. When this conditioned media was applied to the M213-2O neuronal cell line, a dose-dependent increase in neuronal viability was observed in the presence of this compound.[1]
Table 1: Effect of this compound on Neuronal Viability in an In Vitro Model of Neuroinflammation
| Treatment | Concentration | Neuronal Viability (% of Control) |
| Vehicle | - | 55 ± 3 |
| This compound | 1 nM | 68 ± 4 |
| This compound | 10 nM | 75 ± 5 |
| This compound | 100 nM | 82 ± 6* |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.
This protective effect was shown to be mediated by the CB2 receptor, as the co-administration of a CB2 receptor antagonist, AM630, reversed the neuroprotective effects of this compound.[1]
In Vivo Neuroprotection: Reducing Striatal Lesions in a Model of Mitochondrial Dysfunction
The neuroprotective potential of this compound was further validated in a rat model of mitochondrial damage induced by the intrastriatal application of malonate. Malonate is a mitochondrial toxin that leads to energy failure and subsequent excitotoxic neuronal death, creating a lesion in the striatum. Magnetic Resonance Imaging (MRI) analysis revealed that systemic administration of this compound significantly decreased the volume of the striatal lesion caused by malonate.[1] This finding was corroborated by histopathological evaluation.[1]
Table 2: Effect of this compound on Malonate-Induced Striatal Lesion Volume in Rats
| Treatment | Dose | Lesion Volume (mm³) | % Reduction |
| Vehicle | - | 25.4 ± 2.1 | - |
| This compound | 1 mg/kg | 15.2 ± 1.8* | 40.2% |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.
Similar to the in vitro findings, the neuroprotective effect of this compound in this in vivo model was blocked by the CB2 receptor antagonist AM630, confirming the crucial role of CB2 receptor activation in mediating this protection.[1]
Comparative Analysis with Alternative Neuroprotective Agents
To provide a broader context for the therapeutic potential of this compound, its performance was compared with other neuroprotective agents that have been evaluated in similar preclinical models.
Table 3: Comparison of Neuroprotective Effects in the Malonate-Induced Striatal Lesion Model
| Compound | Mechanism of Action | Dose | % Lesion Volume Reduction | Reference |
| This compound | Selective CB2 Agonist | 1 mg/kg | 40.2% | [1] |
| Minoxidil | K+ Channel Activator | 4 nmol (i.c.) | ~60% | [2] |
| MK-801 | NMDA Receptor Antagonist | 1 mg/kg | Significant Protection | [3] |
| Clorgyline | MAO-A Inhibitor | - | 30% | [4] |
Table 4: Comparison of Neuroprotective Effects in LPS-Induced Neuroinflammation Models
| Compound | Mechanism of Action | Model | Key Finding | Reference |
| This compound | Selective CB2 Agonist | LPS-conditioned media on neurons | Increased neuronal viability | [1] |
| Lupeol | Triterpene | LPS-injected mice | Reduced p-NFκB and TNF-α | [5] |
| Kojic acid | Natural Compound | LPS-injected mice | Inhibited TNF-α and IL-1β | [6] |
Note: Direct head-to-head comparative studies of this compound with these agents in the same experimental setup are not yet available. The data presented is for contextual comparison based on available literature.
Mechanism of Action: The CB2 Receptor Signaling Pathway
This compound exerts its neuroprotective effects through the selective activation of the Cannabinoid Receptor 2 (CB2). The downstream signaling cascade initiated by this compound binding to the CB2 receptor is pivotal to its anti-inflammatory and neuroprotective actions.
Caption: this compound signaling pathway.
Experimental Protocols
In Vitro Model: LPS-Stimulated BV2 Microglia Conditioned Media
-
Cell Culture: BV2 microglial cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. M213-2O neuronal cells were cultured under similar conditions.
-
Preparation of Conditioned Media: BV2 cells were stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. The culture supernatant was then collected and centrifuged to remove cellular debris.
-
Neuronal Treatment: The collected conditioned media was mixed with fresh culture medium at a 1:1 ratio and applied to the M213-2O neuronal cells for 24 hours. This compound was added at various concentrations at the same time as the conditioned media.
-
Viability Assay: Neuronal viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm, and the results were expressed as a percentage of the viability of control cells (treated with media from unstimulated BV2 cells).[1]
Caption: In vitro experimental workflow.
In Vivo Model: Malonate-Induced Striatal Lesion in Rats
-
Animal Model: Adult male Sprague-Dawley rats were used for this study.
-
Stereotaxic Surgery: Rats were anesthetized, and a cannula was stereotaxically implanted into the right striatum.
-
Malonate Infusion: Malonate (3 µmol in 1 µL of saline) was infused into the striatum over a period of 5 minutes.
-
This compound Administration: this compound (1 mg/kg) or vehicle was administered intraperitoneally 30 minutes before and 4 hours after the malonate infusion.
-
Lesion Volume Assessment: Seven days after the surgery, the animals were euthanized, and their brains were removed. The brains were sectioned and stained with cresyl violet. The lesion volume was quantified using image analysis software.[1]
Caption: In vivo experimental workflow.
References
- 1. Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products [mdpi.com]
- 2. repositorio.uam.es [repositorio.uam.es]
- 3. researchgate.net [researchgate.net]
- 4. Striatal damage and oxidative stress induced by the mitochondrial toxin malonate are reduced in clorgyline-treated rats and MAO-A deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Lupeol protect against LPS-induced neuroinflammation and amyloid beta in adult mouse hippocampus [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Preclinical Profile of PM226: A Comparative Guide for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the preclinical validation studies of PM226, a novel chromenoisoxazole derivative, in the context of neurodegenerative diseases. Its performance is objectively compared with alternative neuroprotective strategies, supported by experimental data to inform future research and development.
Executive Summary
This compound is a potent and highly selective cannabinoid receptor 2 (CB2R) agonist that has demonstrated significant neuroprotective effects in preclinical models of neurodegeneration. By selectively targeting the CB2R, which is upregulated in activated microglia and other immune cells in the central nervous system (CNS) during pathological conditions, this compound offers a promising therapeutic approach with the potential to mitigate neuroinflammation and neuronal damage without the psychoactive side effects associated with cannabinoid receptor 1 (CB1R) activation. This guide will delve into the experimental data supporting the efficacy of this compound, compare it with other CB2R agonists and alternative neuroprotective agents, and provide detailed methodologies for the key experiments.
This compound: Mechanism of Action and In Vitro Profile
This compound is a chromenoisoxazole derivative that acts as a selective agonist for the CB2 receptor.[1] The CB2 receptor is a G protein-coupled receptor primarily expressed on immune cells, including microglia, the resident immune cells of the CNS.[2][3] In healthy brain tissue, CB2R expression is low, but it is significantly upregulated in response to inflammation and injury, making it a strategic target for therapeutic intervention in neurodegenerative diseases.[4]
Activation of the CB2R by an agonist like this compound initiates a signaling cascade that generally leads to a reduction in pro-inflammatory responses and an enhancement of neuroprotective functions in microglia. This modulation of microglial activity is a key component of its therapeutic potential.
Binding Affinity and Agonist Activity
The preclinical characterization of this compound has established its high selectivity and potency for the human CB2 receptor.
| Compound | Receptor | Binding Affinity (Ki) | Agonist Activity (EC50) | Reference |
| This compound | CB2 | 12.8 ± 2.4 nM | 38.67 ± 6.70 nM | [1] |
| This compound | CB1 | >40000 nM | - | [1] |
Table 1: In Vitro Receptor Binding and Functional Activity of this compound. This table summarizes the binding affinity (Ki) and agonist potency (EC50) of this compound for human cannabinoid receptors. Data was obtained from competitive radioligand binding assays and GTPγS binding assays.
In Vivo Preclinical Validation of this compound
The neuroprotective efficacy of this compound has been evaluated in a rat model of neurodegeneration induced by the mitochondrial toxin malonate. Intrastriatal injection of malonate leads to localized excitotoxic lesions that mimic certain aspects of neurodegenerative conditions like Huntington's disease.[4][5]
Malonate-Induced Striatal Lesion Model
In this model, this compound administration demonstrated a significant, dose-dependent reduction in the volume of the striatal lesion. This neuroprotective effect was shown to be mediated by the CB2 receptor, as it was reversed by the co-administration of the selective CB2R antagonist, AM630.
| Treatment Group | Lesion Volume (% of Vehicle) | Statistical Significance | Reference |
| Vehicle | 100% | - | [1] |
| This compound | Significantly Reduced | p < 0.05 | [1] |
| This compound + AM630 | No significant reduction | - | [1] |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Malonate-Induced Striatal Lesion. This table shows the effect of this compound on the volume of the striatal lesion induced by malonate. The data indicates a significant neuroprotective effect that is CB2R-dependent.
Comparative Analysis of Neuroprotective Agents
To provide a broader context for the preclinical potential of this compound, its efficacy is compared with other neuroprotective agents that have been evaluated in the same malonate-induced striatal lesion model.
| Compound Class | Compound | Mechanism of Action | Reduction in Lesion Volume / Neuroprotection | Reference |
| Selective CB2R Agonist | This compound | CB2 Receptor Agonist | Significant reduction in lesion volume | [1] |
| Selective CB2R Agonist | HU-308 | CB2 Receptor Agonist | Reduced GABA depletion and number of apoptotic nuclei | [6] |
| Dopamine (B1211576) Agonist | Quinpirole | D2 Receptor Agonist | Increased protection against malonate toxicity | [7][8] |
| Dopamine Agonist | SKF-38393 | D1 Receptor Agonist | Neuroprotection at lower concentrations | [7][8] |
| MAO-A Inhibitor | Clorgyline | Monoamine Oxidase-A Inhibitor | 30% reduction in lesion volume | [9] |
Table 3: Comparative Efficacy of Neuroprotective Agents in the Malonate-Induced Striatal Lesion Model. This table provides an indirect comparison of the neuroprotective effects of this compound with other compounds tested in the same preclinical model.
Signaling Pathways and Experimental Workflows
CB2 Receptor Signaling in Microglia
The neuroprotective effects of this compound are mediated through the activation of specific intracellular signaling pathways within microglia. Upon binding of this compound to the CB2 receptor, a cascade of events is initiated that shifts the microglial phenotype from a pro-inflammatory (M1) to an anti-inflammatory and neuroprotective (M2) state. Key signaling pathways involved include the PI3K/Akt and MAPK/ERK pathways.[2][3][10][11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CB2 receptor activation inhibits the phagocytic function of microglia through activating ERK/AKT-Nurr1 signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cannabinoid CB2 receptor agonists protect the striatum against malonate toxicity: relevance for Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rwdstco.com [rwdstco.com]
- 6. Cannabinoid CB2 receptor agonists protect the striatum against malonate toxicity: relevance for Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopamine receptor agonists mediate neuroprotection in malonate-induced striatal lesion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects mediated by dopamine receptor agonists against malonate-induced lesion in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Cannabinoid CB2 receptors modulate ERK-1/2 kinase signalling and NO release in microglial cells stimulated with bacterial lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microglial Cannabinoid CB2 Receptors in Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cannabinoid type 2 receptor activation inhibits MPP+-induced M1 differentiation of microglia through activating PI3K/Akt/Nrf2 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Validation of PM226 Binding Affinity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the binding affinity of PM226, a selective cannabinoid receptor 2 (CB2) agonist. By objectively comparing its performance with other well-established CB2 receptor agonists and providing detailed experimental data, this guide aims to facilitate informed decisions in drug discovery and development projects.
This document summarizes quantitative binding affinity data, outlines detailed experimental protocols for key assays, and presents visual diagrams of the experimental workflow and the relevant signaling pathway to enhance understanding.
Comparative Binding Affinity of Selective CB2 Receptor Agonists
The binding affinity of a compound to its target is a critical parameter in drug development, indicating the strength of the interaction. The inhibition constant (Ki) is a commonly used measure, with a lower Ki value signifying a higher binding affinity. The half-maximal effective concentration (EC50) in functional assays indicates the concentration of a ligand that induces a response halfway between the baseline and maximum.
The table below presents a comparison of the binding affinity (Ki) and functional activity (EC50) of this compound with several other selective CB2 receptor agonists. This data has been compiled from various published studies.
| Compound | CB2 Ki (nM) | CB1 Ki (nM) | Selectivity (CB1/CB2) | CB2 EC50 (nM) | Reference |
| This compound | 12.8 ± 2.4 | >40000 | >3125 | 38.67 ± 6.70 | [1] |
| AM1241 | 3.4 - 7 | ~280 | ~40 - 82 | - | [2][3][4][5][6] |
| JWH133 | 3.4 | 677 | ~200 | - | [7][8] |
| HU-308 | 22.7 ± 3.9 | >10000 | >440 | 5.57 | [9][10][11][12][13] |
| GW405833 | High Affinity* | - | Selective for CB2 | Partial Agonist | [14][15][16] |
*Specific Ki values for GW405833 vary across studies but consistently demonstrate high affinity for the CB2 receptor.[15]
Experimental Protocols
The determination of binding affinity and functional activity of compounds like this compound relies on standardized in vitro assays. The following are detailed methodologies for the key experiments cited.
Radioligand Competition Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a test compound.
Objective: To determine the affinity of a compound for a receptor by measuring its ability to compete with a radiolabeled ligand known to bind to the receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., human CB2 or CB1 receptors).
-
Radioligand (e.g., [3H]CP-55,940), a high-affinity cannabinoid receptor agonist.
-
Test compounds (e.g., this compound and alternatives) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/ml BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs), such as the CB2 receptor, by an agonist.
Objective: To determine the potency (EC50) and efficacy of a compound as a receptor agonist by measuring its ability to stimulate the binding of [35S]GTPγS to G-proteins coupled to the receptor.
Materials:
-
Cell membranes expressing the target receptor and associated G-proteins.
-
[35S]GTPγS, a non-hydrolyzable analog of GTP.
-
Test compounds (e.g., this compound) at various concentrations.
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 100 mM NaCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Pre-incubation: Cell membranes are pre-incubated with GDP to ensure that G-proteins are in their inactive state.
-
Incubation: The membranes are then incubated with varying concentrations of the test compound in the presence of [35S]GTPγS.
-
Stimulation: Agonist binding to the receptor promotes the exchange of GDP for GTP on the Gα subunit of the G-protein. The use of the non-hydrolyzable [35S]GTPγS allows for the accumulation of the activated state.
-
Separation and Quantification: The reaction is terminated, and the amount of [35S]GTPγS bound to the G-proteins is measured using a filtration and scintillation counting method similar to the radioligand binding assay.
-
Data Analysis: The data is plotted as the amount of [35S]GTPγS bound versus the concentration of the test compound. Non-linear regression is used to determine the EC50 (potency) and the maximum stimulation (efficacy) of the compound.
Visualizing the Process and Pathway
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow for cross-validating binding affinity and the signaling pathway of the CB2 receptor.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. In vitro pharmacological characterization of AM1241: a protean agonist at the cannabinoid CB2 receptor? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. pnas.org [pnas.org]
- 11. benchchem.com [benchchem.com]
- 12. CB2 cannabinoid receptor agonist enantiomers HU-433 and HU-308: An inverse relationship between binding affinity and biological potency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CB2 cannabinoid receptor agonist enantiomers HU-433 and HU-308: An inverse relationship between binding affinity and biological potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological and pharmacokinetic characterization of the cannabinoid receptor 2 agonist, GW405833, utilizing rodent models of acute and chronic pain, anxiety, ataxia and catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Functional Selectivity in CB2 Cannabinoid Receptor Signaling and Regulation: Implications for the Therapeutic Potential of CB2 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of PM226's Selectivity for CB2 over CB1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cannabinoid receptor 2 (CB2) selective agonist, PM226, with other commonly used alternative compounds. The focus of this document is the independent verification of this compound's selectivity for the CB2 receptor over the cannabinoid receptor 1 (CB1), supported by experimental data and detailed methodologies.
Comparative Analysis of Binding Affinity
The selectivity of a compound for a particular receptor is a critical factor in drug development, as it can significantly influence the therapeutic window and side-effect profile. This compound has demonstrated remarkable selectivity for the CB2 receptor, a key target for therapies aimed at modulating inflammatory and neuropathic pain pathways without the psychoactive effects associated with CB1 receptor activation. The following table summarizes the binding affinities (Ki values) of this compound and other well-characterized CB2-selective agonists for both CB1 and CB2 receptors. A lower Ki value indicates a higher binding affinity.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB1 Ki / CB2 Ki) |
| This compound | >40,000[1][2][3] | 12.8[1][2][3] | >3125 |
| JWH-133 | 677[4][5] | 3.4[4][5][6] | ~200 |
| JWH-015 | 383[7][8][9] | 13.8[7][8][9] | ~28 |
| HU-308 | >10,000[10][11][12][13] | 22.7[10][11][12][13] | >440 |
| AM1241 | 580[14] | 3.4 - 7.1[14][15][16][17][18] | ~82-170 |
As evidenced by the data, this compound exhibits a significantly higher selectivity for the CB2 receptor compared to the other listed agonists, with a selectivity ratio exceeding 3000-fold. This high degree of selectivity is a promising characteristic for therapeutic applications where targeting the CB2 receptor while avoiding CB1-mediated psychoactivity is paramount.
Experimental Protocols for Selectivity Determination
The binding affinities and functional activities of these compounds are primarily determined through two key experimental assays: radioligand competition binding assays and [³⁵S]GTPγS binding functional assays.
Radioligand Competition Binding Assay
This assay is a cornerstone for determining the binding affinity of a test compound (unlabeled ligand) for a receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the same receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for the CB1 and CB2 receptors.
Materials:
-
Cell membranes prepared from cells stably expressing either human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells).
-
Radioligand with high affinity for cannabinoid receptors (e.g., [³H]CP55,940 or [³H]WIN55,212-2).
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control (a high concentration of a non-radiolabeled ligand to saturate all receptors).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4 for CB1; 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 1 mg/mL BSA, pH 7.5 for CB2)[3].
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound. Include wells for total binding (membranes + radioligand only) and non-specific binding (membranes + radioligand + high concentration of unlabeled ligand).
-
Equilibration: Allow the binding reaction to reach equilibrium (typically 60-90 minutes at 30-37°C).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound radioligand from the free radioligand. The membranes with the bound radioligand will be trapped on the filter.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
[³⁵S]GTPγS Binding Functional Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs) like CB1 and CB2. Agonist binding to the receptor promotes the exchange of GDP for GTP on the Gα subunit of the associated G-protein. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to quantify this activation.
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an agonist at CB1 and CB2 receptors.
Materials:
-
Cell membranes prepared from cells expressing CB1 or CB2 receptors.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compound (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Pre-incubation: Pre-incubate the cell membranes with GDP to ensure that the G-proteins are in their inactive, GDP-bound state.
-
Incubation: Add varying concentrations of the test compound and a fixed concentration of [³⁵S]GTPγS to the pre-incubated membranes.
-
Reaction: Allow the binding reaction to proceed for a defined period (e.g., 60 minutes at 30°C).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
Quantification: Measure the amount of [³⁵S]GTPγS bound to the Gα subunits on the filters using a scintillation counter.
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound against the logarithm of the test compound concentration.
-
Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximum response) from the resulting dose-response curve.
-
CB2 Receptor Signaling Pathway
The CB2 receptor is a class A G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Upon activation by an agonist such as this compound, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. Both of these components can then modulate the activity of downstream effector proteins.
The primary and most well-characterized signaling cascade initiated by CB2 receptor activation is the inhibition of adenylyl cyclase. The activated Gαi/o subunit directly inhibits the activity of this enzyme, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). This reduction in cAMP levels subsequently leads to decreased activity of protein kinase A (PKA).
In addition to the inhibition of adenylyl cyclase, the Gβγ subunits released upon CB2 receptor activation can modulate other signaling pathways, including the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2. This can influence a variety of cellular processes, including gene expression, cell proliferation, and survival.
References
- 1. Biological characterization of this compound, a chromenoisoxazole, as a selective CB2 receptor agonist with neuroprotective profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. JWH-133 - Wikipedia [en.wikipedia.org]
- 7. medkoo.com [medkoo.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. CB2 cannabinoid receptor agonist, JWH-015 triggers apoptosis in immune cells: Potential role for CB2 selective ligands as immunosuppressive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HU 308 | CB2 Receptors | Tocris Bioscience [tocris.com]
- 11. axonmedchem.com [axonmedchem.com]
- 12. rndsystems.com [rndsystems.com]
- 13. researchgate.net [researchgate.net]
- 14. caymanchem.com [caymanchem.com]
- 15. apexbt.com [apexbt.com]
- 16. selleckchem.com [selleckchem.com]
- 17. researchgate.net [researchgate.net]
- 18. abmole.com [abmole.com]
literature review of PM226 versus other selective CB2 agonists
A Comparative Review of PM226 and Other Selective Cannabinoid Receptor 2 (CB2) Agonists
This guide provides a comprehensive literature review of the selective Cannabinoid Receptor 2 (CB2) agonist, this compound, in comparison to other well-characterized selective CB2 agonists, JWH133 and AM1241. The information is intended for researchers, scientists, and drug development professionals, offering objective comparisons based on available experimental data.
Introduction to Selective CB2 Agonists
The cannabinoid receptor 2 (CB2) is a G protein-coupled receptor (GPCR) primarily expressed in peripheral tissues, particularly on immune cells.[1][2] Its activation is associated with anti-inflammatory, immunomodulatory, and analgesic effects, without the psychoactive side effects linked to the cannabinoid receptor 1 (CB1).[1][3][4] This makes selective CB2 agonists attractive therapeutic candidates for a variety of conditions, including chronic pain, inflammation, and neurodegenerative diseases.[1][5][6] this compound is a chromenoisoxazole derivative identified as a potent and selective CB2 agonist with neuroprotective properties.[7][8] This review compares its pharmacological profile to that of JWH133, a classical cannabinoid-like agonist, and AM1241, another widely studied selective CB2 agonist.
Comparative Pharmacological Data
The following table summarizes the key quantitative data for this compound, JWH133, and AM1241, focusing on their binding affinity for CB1 and CB2 receptors and their efficacy as agonists.
| Compound | CB2 Binding Affinity (Ki) | CB1 Binding Affinity (Ki) | Selectivity Index (Ki CB1 / Ki CB2) | CB2 Efficacy (EC50) |
| This compound | 12.8 ± 2.4 nM[8] | > 40,000 nM[8] | > 3125 | 38.67 ± 6.70 nM[8] |
| JWH133 | 3.4 nM[1][9] | 677 nM[1][9] | ~200 | Not explicitly found |
| AM1241 | 3.4 nM[10][11] or 7.1 nM[12] | 580 nM[12] | ~82[11][12] | 190 nM (human CB2)[12] |
Signaling & Experimental Workflows
CB2 Receptor Signaling Pathway
Activation of the CB2 receptor, a Gi/o-coupled GPCR, by an agonist like this compound initiates a signaling cascade that typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of other downstream effectors like MAP kinases.[13][14][15][16]
General Experimental Workflow for CB2 Agonist Characterization
The process of identifying and characterizing novel CB2 agonists typically follows a standardized workflow, beginning with synthesis and progressing through a series of in vitro binding and functional assays to determine affinity, selectivity, and efficacy.
Detailed Experimental Protocols
Radioligand Binding Assays
These assays are performed to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To measure how strongly a test compound (e.g., this compound) binds to CB1 and CB2 receptors.
-
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells engineered to express high levels of human or rodent CB1 or CB2 receptors (e.g., HEK293 or CHO cells).[12][17]
-
Competitive Binding: The membranes are incubated with a known, radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of the unlabeled test compound.[17]
-
Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and unbound radioligand are then separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Functional Assays (GTPγS Binding or cAMP Accumulation)
Functional assays measure the ability of a bound ligand to activate the receptor and initiate a cellular response. The results are used to determine efficacy (EC50) and whether the compound is an agonist, antagonist, or inverse agonist.
-
Objective: To quantify the functional potency of a test compound at the CB2 receptor.
-
[³⁵S]GTPγS Binding Assay Protocol:
-
This assay measures the G-protein activation following receptor stimulation.
-
Receptor-expressing cell membranes are incubated with the test compound, GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
The amount of bound [³⁵S]GTPγS is quantified, reflecting the level of G-protein activation.
-
Dose-response curves are generated to calculate the EC50 value (the concentration of agonist that produces 50% of the maximal response).[3][17]
-
-
cAMP Accumulation Assay Protocol:
-
Since CB2 is a Gαi-coupled receptor, its activation inhibits adenylyl cyclase and reduces intracellular cAMP levels.[18]
-
Whole cells expressing the CB2 receptor are first stimulated with forskolin (B1673556) to increase basal cAMP levels.
-
The cells are then treated with varying concentrations of the test agonist.
-
The reduction in cAMP levels is measured using methods like ELISA or reporter gene assays (e.g., luciferase).[4][18]
-
The resulting dose-response curve allows for the calculation of the EC50 value for the inhibition of cAMP production.
-
Comparative Analysis of Agonists
This diagram illustrates the key distinguishing features of this compound, JWH133, and AM1241 based on the available literature.
Discussion and Conclusion
-
This compound stands out due to its exceptionally high selectivity for the CB2 receptor over the CB1 receptor, with a selectivity index greater than 3000.[8] This profile is highly desirable for avoiding CNS-mediated side effects. Its demonstrated neuroprotective effects in both in vitro and in vivo models of neuronal damage suggest its potential as a therapeutic agent for neurodegenerative disorders.[7][8][19]
-
JWH133 is a potent CB2 agonist that has been extensively used as a pharmacological tool in preclinical studies.[1] It exhibits good selectivity (around 200-fold) and has a well-documented profile of anti-inflammatory, immunomodulatory, and organoprotective effects.[1][20] Its classical cannabinoid-like structure has served as a basis for the development of other CB2 ligands.
-
AM1241 is another potent and selective CB2 agonist, particularly noted for its efficacy in preclinical models of neuropathic and inflammatory pain.[2][10] Interestingly, some studies have described it as a "protean" or "probe-dependent" agonist, meaning its functional activity can vary depending on the specific assay used.[11][12]
References
- 1. Frontiers | Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist [frontiersin.org]
- 2. pnas.org [pnas.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. The CB2 cannabinoid agonist AM-1241 prolongs survival in a transgenic mouse model of amyotrophic lateral sclerosis when initiated at symptom onset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting CB2 and TRPV1: Computational Approaches for the Identification of Dual Modulators [frontiersin.org]
- 7. Biological characterization of this compound, a chromenoisoxazole, as a selective CB2 receptor agonist with neuroprotective profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. JWH-133 - Wikipedia [en.wikipedia.org]
- 10. apexbt.com [apexbt.com]
- 11. selleckchem.com [selleckchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 16. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]
- 17. Identification and biochemical analyses of selective CB2 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of Novel Cannabinoid CB2 Receptor Agonists from Botanical Compounds and Preliminary Evaluation of Their Anti-Osteoporotic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ovid.com [ovid.com]
- 20. mdpi.com [mdpi.com]
A Comparative Meta-Analysis of PM226 for Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel selective cannabinoid receptor 2 (CB2) agonist, PM226, with other established neuroprotective agents. The following sections detail the neuroprotective profile of this compound, its mechanism of action, and a comparative analysis of its efficacy against alternative therapies, supported by experimental data.
Introduction to this compound: A Selective CB2 Receptor Agonist
This compound is a chromenoisoxazole derivative that has demonstrated a promising neuroprotective profile in preclinical studies. Its therapeutic potential stems from its high selectivity as an agonist for the cannabinoid receptor 2 (CB2), while having negligible affinity for the CB1 receptor. This selectivity is crucial as it avoids the psychotropic effects associated with CB1 receptor activation, a significant hurdle for many cannabinoid-based therapies. The neuroprotective effects of this compound are primarily attributed to its ability to modulate glial cell activity and reduce inflammation in the central nervous system.
Mechanism of Action of this compound
This compound exerts its neuroprotective effects by activating CB2 receptors, which are primarily expressed on immune cells, including microglia, the resident immune cells of the brain. Activation of CB2 receptors on microglia has been shown to suppress the production of pro-inflammatory cytokines and promote the release of anti-inflammatory molecules. This anti-inflammatory action helps to create a more favorable environment for neuronal survival and reduces secondary damage following a primary insult, such as ischemia. The beneficial effects of this compound are reversed by CB2 receptor antagonists like AM630 and SR144528, confirming its mechanism of action is dependent on CB2 receptor activation.
Comparative Analysis of Neuroprotective Agents
The following tables summarize the quantitative data on the neuroprotective efficacy of this compound in comparison to other agents such as Citicoline, Edaravone, and Cerebrolysin (B1175343).
In Vitro Neuroprotection Data
| Compound | Experimental Model | Key Endpoint Measured | Results |
| This compound | LPS-stimulated BV2 microglial conditioned media on M213-2O neuronal cells | Neuronal cell viability (MTT assay) | Attenuated the reduction in cell viability in a dose-dependent manner. |
| Citicoline | Glutamate-induced excitotoxicity in primary retinal cultures | Apoptosis (TUNEL assay) and synapse loss (synaptophysin immunolabeling) | At 100 μM, counteracted neuronal cell damage by decreasing proapoptotic effects and contrasting synapse loss.[1][2][3] |
| Edaravone | Oxygen-glucose deprivation (OGD) in organotypic hippocampal and cerebellar slice cultures | Cell damage (LDH release) and oxidative stress (ROS levels) | Significantly reduced LDH and ROS levels in both tissues.[4][5] |
| Cerebrolysin | Glutamate-induced excitotoxicity and oxygen-glucose deprivation (OGD) in tissue culture | Neuronal survival | Showed a dose-dependent and significant rescue of neurons, even with delayed application (up to 96h for glutamate (B1630785) and 72h for OGD).[6][7] |
In Vivo Neuroprotection Data
| Compound | Experimental Model | Key Endpoint Measured | Results |
| This compound | Intrastriatal malonate-induced mitochondrial damage in rats | Striatal lesion volume (MRI and Nissl staining) | Decreased the volume of the striatal lesion. |
| Citicoline | Ischemic stroke animal models (meta-analysis) | Infarct volume reduction | Reduced infarct volume by 27.8% (95% CI, 19.9%–35.6%).[8] |
| Edaravone | Acute ischemic stroke patients (meta-analysis of RCTs) | Improvement in neurological impairment (various scales) | Showed a significant improvement in neurological impairment at 3 months follow-up (RR 1.54, 95% CI, 1.27–1.87). |
| Cerebrolysin | Acute ischemic stroke patients (meta-analysis of RCTs) | Functional recovery at Day 90 (mRS, NIHSS, Barthel Index) | No significant effect on functional recovery at Day 90 compared to placebo.[9] |
Experimental Protocols
This compound In Vitro Neuroprotection Assay
-
Cell Lines: BV2 microglial cells and M213-2O neuronal cells.
-
Methodology:
-
BV2 cells were stimulated with lipopolysaccharide (LPS) in the absence or presence of varying doses of this compound to generate conditioned media.
-
M213-2O neuronal cells were then incubated with these conditioned media.
-
Neuronal cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
To confirm the role of the CB2 receptor, the experiment was repeated with the co-incubation of the CB2 antagonist SR144528.
-
This compound In Vivo Neuroprotection Model
-
Animal Model: Rats with intrastriatal application of malonate to induce mitochondrial damage.
-
Methodology:
-
Rats were administered this compound.
-
The volume of the striatal lesion was measured using Magnetic Resonance Imaging (MRI).
-
Histopathological evaluation was conducted using Nissl staining, Iba-1 immunostaining (for microglia), and TUNEL assay (for apoptosis) on striatal sections.
-
The CB2 receptor antagonist AM630 was used to confirm the mechanism of action.
-
General Protocol for In Vitro Oxygen-Glucose Deprivation (OGD)
-
Model: Organotypic brain slice cultures or neuronal cell lines.
-
Methodology:
-
Cultures are placed in a glucose-free medium and transferred to a hypoxic chamber (typically with 95% N2 and 5% CO2).
-
After a defined period of OGD (e.g., 30-60 minutes), the cultures are returned to a normal glucose-containing medium and normoxic conditions.
-
The neuroprotective agent is typically added before, during, or after the OGD insult.
-
Cell death and viability are assessed using assays such as LDH release, propidium (B1200493) iodide staining, or MTT assay.
-
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound's neuroprotective action.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotective Effects of Citicoline in in Vitro Models of Retinal Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential Protective Effects of Edaravone in Cerebellar and Hippocampal Ischemic Injury Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Neuroprotection of cerebrolysin in tissue culture models of brain ischemia: post lesion application indicates a wide therapeutic window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cerebrolysin reduces excitotoxicity by modulation of cell-death proteins in delayed hours of ischemic reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Citicoline in pre-clinical animal models of stroke: a meta-analysis shows the optimal neuroprotective profile and the missing steps for jumping into a stroke clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cerebrolysin for functional recovery in patients with acute ischemic stroke: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of PM226: A Procedural Guide for Laboratory Professionals
The proper disposal of any chemical is a critical component of laboratory safety and environmental responsibility. The designation "PM226" is applied to a variety of commercial products with different chemical compositions, including fabric protectors, polymeric sands, and industrial lubricants. Due to this ambiguity, a single set of disposal procedures cannot be universally applied. The correct and safe disposal method is entirely dependent on the specific nature of the "this compound" product being used.
This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to determine the appropriate disposal protocol for any chemical substance, using the Safety Data Sheet (SDS) as the primary source of information.
The Critical Role of the Safety Data Sheet (SDS)
The SDS is a document provided by the manufacturer or supplier of a chemical that contains detailed information about its properties, hazards, and safe handling, storage, and disposal.[1][2][3] Before proceeding with the disposal of any substance, it is imperative to consult its specific SDS.
Step-by-Step Disposal Procedure
-
Identify the Substance and Obtain the SDS : Confirm the full product name and manufacturer of the "this compound" you are using. The SDS should be provided with the product or can be obtained from the manufacturer's website.[2] Ensure the SDS you are referencing matches the product in your possession.
-
Locate Disposal Information in the SDS : The SDS is organized into 16 standardized sections.[1] The most critical section for disposal is:
-
Section 13: Disposal Considerations : This section provides specific guidance on the proper disposal of the chemical, including whether it is considered hazardous waste and the appropriate disposal methods.[4]
-
-
Review Other Relevant SDS Sections : Information in other sections can also inform safe disposal practices:
-
Section 2: Hazard Identification : This section details the physical and health hazards of the chemical, which will influence how it should be handled during disposal.[3]
-
Section 7: Handling and Storage : Provides information on safe handling practices that are also relevant to the disposal process.[1]
-
Section 8: Exposure Controls/Personal Protection : Specifies the necessary personal protective equipment (PPE) to be worn when handling the substance.[4]
-
Section 9: Physical and Chemical Properties : Details on properties like solubility and flashpoint can be important for determining the correct waste stream.
-
Section 10: Stability and Reactivity : This section will identify any incompatible materials that must be kept separate during waste collection and storage.[3]
-
-
Adhere to Institutional and Regulatory Guidelines : All chemical waste must be managed in accordance with your institution's specific policies and local, state, and federal regulations, such as those from the Environmental Protection Agency (EPA).[5] These guidelines will dictate the procedures for waste container selection, labeling, and storage.
Key Information for Chemical Disposal from an SDS
| SDS Section | Information Provided | Relevance to Disposal |
| Section 13: Disposal Considerations | Recommended disposal methods, recycling information, and hazardous waste classification. | This is the primary section for determining the correct disposal procedure. |
| Section 2: Hazard Identification | Signal words, hazard statements, and pictograms. | Informs the necessary precautions to take during disposal. |
| Section 7: Handling and Storage | Safe handling practices and conditions for safe storage. | Ensures safe management of the waste prior to disposal. |
| Section 8: Exposure Controls/Personal Protection | Required Personal Protective Equipment (PPE) such as gloves, goggles, and lab coats. | Dictates the safety gear to be worn during the disposal process. |
| Section 10: Stability and Reactivity | Chemical stability and possibility of hazardous reactions. | Prevents accidental mixing of incompatible waste streams.[6] |
| Section 12: Ecological Information | Potential environmental impact of the chemical. | Highlights the importance of proper disposal to prevent environmental contamination. |
Experimental Protocols
While specific experimental protocols for "this compound" cannot be provided without its precise chemical identity, a general protocol for chemical waste disposal in a laboratory setting involves the following steps:
-
Waste Characterization : Based on the SDS, determine if the waste is hazardous or non-hazardous. Hazardous waste can be ignitable, corrosive, reactive, or toxic.[7]
-
Segregation : Do not mix different types of chemical waste.[8] Incompatible chemicals should be stored in separate containers to prevent dangerous reactions.[6][8]
-
Containerization : Use appropriate, compatible, and clearly labeled waste containers.[7][8] The container must be in good condition and have a secure, leak-proof lid.[5]
-
Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards.[9]
-
Accumulation : Store waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][7][9] Follow all institutional and regulatory limits on the amount of waste that can be stored and the time it can be stored.[7][9]
-
Disposal Request : Follow your institution's procedure for requesting a pickup of the hazardous waste by trained personnel.
Chemical Disposal Workflow
The following diagram illustrates the logical workflow for determining the proper disposal procedure for a chemical substance.
Caption: Workflow for determining the proper chemical disposal procedure.
By following this structured approach, researchers can ensure the safe and compliant disposal of any chemical, including the specific "this compound" product in their laboratory, thereby protecting themselves, their colleagues, and the environment.
References
- 1. guardianchem.com [guardianchem.com]
- 2. yeserchem.com [yeserchem.com]
- 3. oasisontario.on.ca [oasisontario.on.ca]
- 4. How to interpret Safety Data Sheets [warwick.ac.uk]
- 5. danielshealth.com [danielshealth.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
